LSN3160440
Description
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Properties
Molecular Formula |
C27H27Cl2N3O |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-[2-[(2R)-piperidin-2-yl]phenyl]benzimidazole |
InChI |
InChI=1S/C27H27Cl2N3O/c1-17(26-21(28)11-13-25(33-2)27(26)29)32-16-31-23-12-10-18(15-24(23)32)19-7-3-4-8-20(19)22-9-5-6-14-30-22/h3-4,7-8,10-13,15-17,22,30H,5-6,9,14H2,1-2H3/t17-,22-/m1/s1 |
InChI Key |
YFCMSHPEVDOMQA-VGOFRKELSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4[C@H]5CCCCN5 |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4C5CCCCN5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LSN3160440: A Molecular Glue for the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3160440 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] Its unique mechanism of action classifies it as a "molecular glue," a protein-protein interaction stabilizer. This compound facilitates the binding of the inactive endogenous metabolite, GLP-1(9-36)NH2, to the GLP-1R, effectively converting this weak partial agonist into a full agonist.[2][3] This modulation enhances downstream signaling pathways, leading to glucose-dependent insulin secretion.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding characteristics, signaling pathways, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: A Molecular Glue
This compound functions as a positive allosteric modulator by stabilizing the interaction between GLP-1(9-36)NH2 and the GLP-1R.[2] This is a departure from traditional PAMs that simply enhance the affinity or efficacy of an already active ligand. Instead, this compound imparts significant activity to an otherwise largely inactive metabolite.[4]
Binding Site and Interactions:
Cryo-electron microscopy studies have revealed that this compound binds to a distinct allosteric site on the GLP-1R, located at the interface of the first and second transmembrane helices (TM1 and TM2).[1] This strategic positioning allows it to interact with both the receptor and the bound GLP-1(9-36)NH2 peptide. The benzimidazole group of this compound engages in several key interactions with the GLP-1R, including:
-
Van der Waals contacts with Leu142[1]
-
π-π stacking with Tyr145[1]
-
Frequent water bridging with Lys202[1]
These interactions stabilize a conformation of the receptor that is favorable for G-protein coupling and subsequent signaling.
Quantitative Data
The modulatory effects of this compound on the binding and potency of GLP-1(9-36) have been quantified through various in vitro assays.
| Parameter | Value | Description | Reference |
| KB | 5.7 µM | The equilibrium dissociation constant of this compound for the GLP-1R, as determined by Schild analysis. This value indicates the concentration of this compound required to shift the agonist concentration-response curve by a factor of two. | [5] |
| α | 407 | The cooperativity factor from Schild analysis, indicating that this compound increases the affinity of GLP-1(9-36) for the GLP-1R by 407-fold. | [5] |
| Potency Shift | ~1500-fold | This compound has been shown to shift the potency of GLP-1(9-36) by approximately 1500-fold, transforming it from a weak partial agonist to a full agonist. | [6] |
Signaling Pathways
The binding of the this compound-GLP-1(9-36)-GLP-1R complex initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.
The primary signaling pathway initiated by the activated GLP-1R complex involves the activation of the Gαs subunit of the heterotrimeric G-protein.[2] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets involved in promoting the exocytosis of insulin-containing vesicles, ultimately resulting in glucose-dependent insulin secretion.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP in response to GLP-1R activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this measurement.[7]
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Plating: Cells are harvested and seeded into 384-well white plates at a density of approximately 2,000-5,000 cells per well and incubated overnight.
-
Compound Preparation: A dilution series of GLP-1(9-36) is prepared in assay buffer. This compound is prepared at a fixed concentration.
-
Treatment: The culture medium is removed, and cells are incubated with the prepared compounds (this compound and GLP-1(9-36) dilutions) for 30-60 minutes at room temperature.
-
Lysis and Detection: A lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to each well.
-
Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) and 620 nm (donor) is calculated.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the experimental wells are interpolated from this curve. EC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted from pancreatic islets in response to glucose stimulation, in the presence and absence of this compound and GLP-1(9-36).[8][9]
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[8]
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose concentrations.[8] Test conditions include the addition of this compound and/or GLP-1(9-36) to the high glucose buffer.
-
Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Supernatant Collection: After incubation, the supernatant is collected from each well.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Insulin secretion in response to high glucose is compared between the different treatment groups. The results are often expressed as a stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).
Conclusion
This compound represents a significant advancement in the field of GLP-1R modulation. Its "molecular glue" mechanism, which empowers the inactive metabolite GLP-1(9-36) to become a potent agonist, offers a novel therapeutic strategy. The in-depth understanding of its binding, signaling, and functional effects, as detailed in this guide, provides a solid foundation for further research and development of this and similar allosteric modulators for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ww.w.bindingdb.org [ww.w.bindingdb.org]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]
- 9. researchgate.net [researchgate.net]
LSN3160440: A Molecular Glue for the Glucagon-Like Peptide-1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LSN3160440 is a novel, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a pivotal target in the management of type 2 diabetes. Functioning as a "molecular glue," this compound stabilizes the interaction between the inactive metabolite of GLP-1, GLP-1(9-36)NH2, and the GLP-1R. This distinctive mechanism of action effectively transforms an inactive endogenous peptide into a full agonist, culminating in augmented glucose-dependent insulin secretion. This document furnishes a comprehensive technical overview of this compound, encompassing its mechanism of action, pivotal experimental data, and meticulous protocols for its characterization.
Introduction
The glucagon-like peptide-1 (GLP-1) receptor is a well-validated therapeutic target for type 2 diabetes. The endogenous GLP-1(7-36)NH2 is a potent incretin hormone that stimulates insulin secretion in a glucose-dependent manner. However, its therapeutic utility is hampered by its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive form, GLP-1(9-36)NH2. This compound embodies a novel therapeutic paradigm by allosterically modulating the GLP-1R to recognize and be activated by the abundant, yet inert, GLP-1(9-36)NH2. This document delineates the preclinical pharmacology of this compound.
Mechanism of Action
This compound functions as a protein-protein interaction stabilizer. It engages a site on the GLP-1R that is topographically distinct from the orthosteric binding site of GLP-1. This binding event instigates a conformational rearrangement in the receptor, thereby heightening its affinity for GLP-1(9-36)NH2. By stabilizing the binding of this otherwise inactive peptide, this compound effectively "glues" it to the receptor, fostering an active conformation and initiating downstream signaling cascades.
Structural investigations employing cryo-electron microscopy (cryo-EM) have elucidated that this compound binds within a pocket in the transmembrane domain of the GLP-1R, at the interface of transmembrane helices 1 and 2. This strategic positioning enables it to interact with both the receptor and the bound peptide, thereby facilitating the stabilization of the active state complex.
Caption: Mechanism of action of this compound as a molecular glue.
Quantitative Data
The ensuing tables encapsulate the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Ligand | This compound Concentration | Value (nM) | Reference |
| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(7-36) | 0 µM | 0.24 (s.e.m. 0.02) | |
| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(7-36) | 10 µM | 0.17 (s.e.m. 0.01) | |
| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | Oxyntomodulin | 0 µM | 130 (s.e.m. 10) | |
| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | Oxyntomodulin | 10 µM | 32 (s.e.m. 3) | |
| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(9-36) | 0 µM | 105 (s.e.m. 9) | |
| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(9-36) | 10 µM | 0.77 (s.e.m. 0.02) |
Table 2: In Vivo Activity of this compound in Wistar Rats
| Treatment Group | Dose | Peak Plasma Insulin (µU/mL) |
| Vehicle | - | ~25 |
| GLP-1(7-36) | 3 nmol/kg | ~120 |
| This compound | 5 mg/kg | ~30 |
| GLP-1(9-36) | 50 nmol/kg | ~40 |
| This compound + GLP-1(9-36) | 5 mg/kg + 50 nmol/kg | ~110 |
Data are approximate values estimated from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
cAMP Accumulation Assay
This protocol is devised to quantify the potentiation of GLP-1(9-36)-induced cAMP production by this compound in cells expressing the human GLP-1R.
Materials:
-
HEK293 or FlpIn-CHO cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Stimulation buffer: Phenol-free DMEM containing 0.1% (w/v) BSA and 1 mM 3-isobutyl-1-methylxanthine (IBMX)
-
GLP-1(9-36)NH2
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit)
-
384-well white opaque plates
Procedure:
-
Seed GLP-1R expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the growth medium with stimulation buffer and incubate for 1 hour at 37°C.
-
Prepare serial dilutions of GLP-1(9-36) and fixed concentrations of this compound in stimulation buffer.
-
Add the test compounds to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data are typically normalized to the response of a saturating concentration of GLP-1(7-36).
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
This protocol measures the effect of this compound on insulin secretion from primary mouse pancreatic islets in response to glucose.
Materials:
-
Male C57BL/6J mice
-
Collagenase P
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (11.2 mM or 16.7 mM) glucose concentrations
-
GLP-1(9-36)NH2
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion of the pancreas.
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
Pre-incubation: Pre-incubate islets in KRBB with low glucose for 1 hour.
-
Stimulation: Transfer groups of islets (e.g., 3 islets per well) into fresh KRBB containing low or high glucose, with or without test compounds (GLP-1(9-36), this compound, or a combination).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize insulin secretion to the total insulin content of the islets.
Radioligand Displacement Assay
This assay is employed to ascertain the effect of this compound on the binding affinity of various peptides to the GLP-1R.
Materials:
-
Membranes from cells expressing human GLP-1R
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [125I]GLP-1(7-36) or [125I]Exendin(9-39))
-
Unlabeled competitor peptides (GLP-1(7-36), GLP-1(9-36), Oxyntomodulin)
-
This compound
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine cell membranes (e.g., 20 µg protein), radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptide.
-
For cooperativity experiments, include a fixed concentration of this compound in the reaction mixture.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 values for the competitor peptides and calculate the Ki values.
Visualizing Experimental Workflows
In Vitro cAMP Assay Workflow
Caption: Workflow for the in vitro cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Workflow
Caption: Workflow for the ex vivo glucose-stimulated insulin secretion assay.
LSN3160440: A Positive Allosteric Modulator of the GLP-1 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3160440 is a novel, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This document provides an in-depth technical overview of this compound, focusing on its unique mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. This compound acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its endogenous, proteolytically processed ligand, GLP-1(9-36).[1][2] This potentiation of a weakly active metabolite into a full agonist represents a novel therapeutic strategy. The modulator binds to a distinct allosteric site on the receptor, located at the interface of the first and second transmembrane helices.[1][2]
Mechanism of Action: The "Molecular Glue" Hypothesis
This compound exhibits a unique mechanism of action by functioning as a protein-protein interaction stabilizer. It binds to a pocket on the GLP-1R that allows it to simultaneously interact with both the receptor and the bound, otherwise weakly active, GLP-1(9-36) peptide.[1] This ternary complex formation stabilizes an active conformation of the receptor, leading to enhanced downstream signaling. This "molecular glue" effect is highly specific for GLP-1(9-36) and is not observed with the full-length GLP-1(7-36) or other endogenous ligands like oxyntomodulin.[3]
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
LSN3160440: A Molecular Glue for the GLP-1 Receptor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3160440 is a novel small molecule that acts as a molecular glue, uniquely stabilizing the interaction between the glucagon-like peptide-1 receptor (GLP-1R) and its inactive metabolite, GLP-1(9-36).[1][2][3] This positive allosteric modulator (PAM) effectively converts GLP-1(9-36) from a weak partial agonist into a full agonist, thereby potentiating the endogenous GLP-1 signaling pathway.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding characteristics, and effects on downstream signaling. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research and development of this and similar molecules.
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Agonists of this receptor mimic the effects of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite. However, the therapeutic utility of native GLP-1 is limited by its short half-life, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive metabolite GLP-1(9-36).
This compound represents a groundbreaking approach to GLP-1R modulation. Instead of directly activating the receptor, it functions as a "molecular glue" to rescue the activity of the abundant, yet inactive, GLP-1(9-36) metabolite.[2][4] This mechanism of action offers the potential for a more physiological and sustained potentiation of the GLP-1 system.
Mechanism of Action
This compound is a positive allosteric modulator that exhibits uncompetitive pharmacology.[4] It binds to a distinct allosteric site on the GLP-1R, located at the extracellular interface of transmembrane helices (TM) 1 and 2.[1][2][5] This binding event is not sufficient for receptor activation on its own. Instead, this compound stabilizes the binding of GLP-1(9-36) to the orthosteric site of the GLP-1R, forming a stable ternary complex.[3] This cooperative binding significantly increases the affinity and efficacy of GLP-1(9-36), effectively converting it into a full agonist.[1][3]
dot
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.
Table 1: Binding Affinity and Cooperativity
| Parameter | Value | Assay | Reference |
| KB | 5.7 µM | Schild Analysis (Radioligand Binding) | [3] |
| α | 407 | Schild Analysis (Radioligand Binding) | [3] |
| pKB | 5.14 (± 0.2) | Schild Analysis (Radioligand Binding) | [3] |
| log α | 2.64 (± 0.4) | Schild Analysis (Radioligand Binding) | [3] |
Table 2: Functional Potentiation of GLP-1(9-36)
| Parameter | Condition | Fold Shift in Potency | Reference |
| EC50 | GLP-1(9-36) + this compound | ~1500 | [3] |
Table 3: Selectivity Profile
| Target Class | Number Tested | Activity | Reference |
| Kinases (including MET) | 34 | Selective | [1] |
| GPCRs | 261 | Selective | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity and cooperativity of this compound at the GLP-1R.
Materials:
-
CHO cells stably expressing the human GLP-1R (CHO-GLP-1R).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [125I]GLP-1(7-36).
-
Unlabeled competitor: GLP-1(9-36).
-
Test compound: this compound.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture CHO-GLP-1R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [125I]GLP-1(7-36) (e.g., at its Kd value).
-
Add increasing concentrations of unlabeled GLP-1(9-36) in the absence or presence of fixed concentrations of this compound.
-
To determine non-specific binding, add a high concentration of unlabeled GLP-1(7-36) (e.g., 1 µM).
-
Add 50 µg of CHO-GLP-1R cell membranes to each well.
-
Incubate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values for GLP-1(9-36) at each concentration of this compound.
-
Perform a Schild analysis to determine the KB and α values for this compound.
-
dot
cAMP Accumulation Assay
This protocol measures the functional potentiation of GLP-1(9-36) by this compound through the Gαs signaling pathway.
Materials:
-
HEK293 cells transiently or stably expressing the human GLP-1R.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
GLP-1(9-36).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding:
-
Seed GLP-1R expressing cells into a 96-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of GLP-1(9-36) in the absence or presence of a fixed concentration of this compound.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for GLP-1(9-36) with and without this compound.
-
Calculate the EC50 values and maximal response (Emax) to determine the potentiation effect.
-
dot
ERK1/2 Phosphorylation Assay
This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of GLP-1R.
Materials:
-
HEK293 or CHO cells expressing the GLP-1R.
-
Serum-free medium.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
-
Stimulation:
-
Treat the cells with GLP-1(9-36) and/or this compound for various time points (e.g., 5, 10, 15, 30 minutes).
-
-
Lysis and Western Blotting:
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total-ERK1/2.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the in vivo efficacy of this compound in improving glucose tolerance.
Materials:
-
Male C57BL/6 mice.
-
Glucose solution (2 g/kg).
-
This compound and GLP-1(9-36) formulations for oral or intraperitoneal administration.
-
Glucometer and test strips.
Procedure:
-
Fasting:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Dosing:
-
Administer this compound and GLP-1(9-36) (or vehicle control) to the mice via the desired route (e.g., oral gavage).
-
-
Glucose Challenge:
-
After a specified pre-treatment time (e.g., 30 minutes), administer a glucose bolus (2 g/kg) via oral gavage.
-
-
Blood Glucose Measurement:
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose levels over time.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC values between the treatment and control groups.
-
dot
References
- 1. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1 Receptor Agonists | Encyclopedia MDPI [encyclopedia.pub]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to LSN3160440 (CAS 2765539-59-9): A Novel GLP-1 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3160440 is a novel, potent, and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its inactive metabolite, GLP-1(9-36)NH2. This unique mechanism of action effectively transforms the weak partial agonist into a full agonist, leading to glucose-dependent insulin secretion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its characterization.
Chemical Properties and Identification
This compound is a small molecule with the following identifiers and properties:
| Property | Value |
| IUPAC Name | 1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-[2-[(2R)-piperidin-2-yl]phenyl]-1H-benzimidazole |
| CAS Number | 2765539-59-9 |
| Molecular Formula | C27H27Cl2N3O |
| Molecular Weight | 480.43 g/mol |
| Synonyms | LSN-3160440 |
Mechanism of Action: A "Molecular Glue" for the GLP-1 Receptor
This compound represents a novel paradigm in G protein-coupled receptor (GPCR) pharmacology. It acts as a positive allosteric modulator that enhances the affinity and efficacy of the endogenous, inactive metabolite GLP-1(9-36)NH2 at the GLP-1R.[1][2] Its mechanism is unique in that it functions as a "molecular glue," binding to a site topographically distinct from the orthosteric ligand binding pocket and simultaneously interacting with both the receptor and the peptide ligand.[1][2]
Cryo-electron microscopy studies have revealed that this compound binds within a pocket at the interface of transmembrane helices (TM) 1 and 2 of the GLP-1R.[1] This binding stabilizes a conformation of the receptor that is favorable for the binding and activation by GLP-1(9-36)NH2. The 2,6-dichloro-3-methoxyphenyl moiety of this compound forms van der Waals contacts with the GLP-1 peptide, while the benzimidazole core interacts with the GLP-1R through van der Waals forces and π-π stacking.[1] This ternary complex of GLP-1R, GLP-1(9-36)NH2, and this compound leads to the activation of downstream signaling pathways, primarily through Gs protein coupling and subsequent cyclic AMP (cAMP) production, ultimately resulting in glucose-dependent insulin secretion.[1][2]
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Potentiation of GLP-1(9-36)NH2-induced cAMP Accumulation [3]
| This compound Concentration | GLP-1(9-36)NH2 EC50 (nM) | % Max Response (relative to GLP-1(7-36)NH2) |
| 0 µM | >1000 | ~5% |
| 1 µM | 110 | ~80% |
| 3 µM | 35 | ~95% |
| 10 µM | 10 | ~100% |
| 30 µM | 5 | ~100% |
Table 2: Radioligand Binding Affinity (Ki values) [3]
| Ligand | Condition | Ki (nM) (s.e.m.) |
| GLP-1(7-36)NH2 | - | 0.24 (0.02) |
| GLP-1(7-36)NH2 | + 10 µM this compound | 0.17 (0.01) |
| Oxyntomodulin (OXM) | - | 130 (10) |
| Oxyntomodulin (OXM) | + 10 µM this compound | 32 (3) |
| GLP-1(9-36)NH2 | - | 105 (9) |
| GLP-1(9-36)NH2 | + 10 µM this compound | 0.77 (0.02) |
Key In Vivo Data
In vivo studies in Wistar rats have demonstrated that the combination of this compound and GLP-1(9-36)NH2 significantly enhances glucose-stimulated insulin secretion to levels comparable to the active form, GLP-1(7-36)NH2.[4]
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound, based on the methodologies described in Bueno et al., 2020.
cAMP Accumulation Assay
Objective: To measure the potentiation of GLP-1 peptide-induced intracellular cAMP production by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound.
-
GLP-1(9-36)NH2, GLP-1(7-36)NH2, and other peptides of interest.
-
cAMP detection kit (e.g., HTRF-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed GLP-1R expressing cells into 96-well plates at an appropriate density and incubate overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer.
-
Pre-incubation: Add this compound at various fixed concentrations to the wells. Also, add a phosphodiesterase inhibitor such as IBMX (typically 500 µM) to prevent cAMP degradation. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of GLP-1 peptides to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for the GLP-1 peptides in the presence and absence of this compound.
Radioligand Displacement Binding Assay
Objective: To determine the effect of this compound on the binding affinity of GLP-1 peptides to the GLP-1R.
Materials:
-
Membranes from cells expressing the GLP-1 receptor.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH2).
-
Unlabeled GLP-1 peptides (competitors).
-
This compound.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptide.
-
Modulator Addition: For cooperativity experiments, add varying fixed concentrations of this compound to the assay wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the displacement curves and calculate the IC50 values. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Mouse Islets
Objective: To assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.
Materials:
-
Isolated mouse pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA, supplemented with low (2.8 mM) and high (11.2 mM or 16.7 mM) glucose.
-
This compound.
-
GLP-1 peptides.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Pre-incubation: Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C.
-
Stimulation: Transfer groups of islets to fresh KRBB containing low or high glucose, with or without this compound and/or GLP-1 peptides.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the islet number or protein content and compare the effects of the different treatment conditions.
Conclusion
This compound is a pioneering example of a "molecular glue" that positively modulates a GPCR. Its unique ability to potentiate the activity of an inactive endogenous metabolite of GLP-1 opens up new avenues for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar allosteric modulators.
References
The Emergence of a Molecular Glue: A Technical Guide to the Discovery and Development of LSN3160440
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of LSN3160440, a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This compound represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology, acting as a "molecular glue" to stabilize the active conformation of the receptor in the presence of its inactive metabolite, GLP-1(9-36). This document details the compound's discovery, mechanism of action, and preclinical characterization, presenting key data in structured tables and visualizing complex pathways and workflows.
Executive Summary
This compound is a first-in-class small molecule that potentiates the activity of the endogenous, inactive GLP-1 metabolite, GLP-1(9-36), effectively converting it into a full agonist at the GLP-1R. The discovery of this compound originated from a high-throughput screen that identified a MET kinase inhibitor as a weak GLP-1R potentiator. Subsequent structure-activity relationship (SAR) optimization led to the development of this compound. This molecule uniquely functions by simultaneously interacting with both the GLP-1R and the bound peptide, stabilizing a protein-protein interaction that enhances downstream signaling. Preclinical studies have demonstrated its ability to increase glucose-dependent insulin secretion in vitro and in vivo. While extensive in vitro and in vivo efficacy data are available, specific preclinical pharmacokinetic (ADME) data for this compound have not been publicly disclosed.
Discovery and Optimization
The journey to this compound began with a high-throughput screening campaign aimed at identifying small molecule potentiators of the GLP-1R. This screen identified a known MET kinase inhibitor as a modest hit.[1] This initial finding provided a critical starting point for a focused medicinal chemistry effort centered on SAR optimization. Through iterative modifications of the initial scaffold, researchers enhanced the compound's potency and selectivity for the GLP-1R, ultimately leading to the discovery of this compound.[1]
Mechanism of Action: A "Molecular Glue"
This compound exhibits a novel mechanism of action, functioning as a "molecular glue" that stabilizes the interaction between the GLP-1R and its otherwise inactive metabolite, GLP-1(9-36).[2][3] Cryo-electron microscopy studies have revealed that this compound binds to a site on the GLP-1R at the interface of transmembrane helices 1 and 2.[1] From this position, it makes simultaneous contact with both the receptor and the bound GLP-1(9-36) peptide.[1] This ternary complex stabilizes the active conformation of the GLP-1R, leading to enhanced G-protein coupling and subsequent downstream signaling, primarily through the cAMP pathway.[1][2]
In Vitro Characterization
Binding Affinity
Competitive radioligand binding assays were conducted to determine the effect of this compound on the binding of various GLP-1R ligands. The results demonstrate that this compound significantly enhances the binding affinity of GLP-1(9-36) to the GLP-1R.
| Ligand | Condition | Ki (nM) (s.e.m.) |
| GLP-1(7-36) | Without this compound | 0.24 (0.02) |
| GLP-1(7-36) | With 10 µM this compound | 0.17 (0.01) |
| Oxyntomodulin | Without this compound | 130 (10) |
| Oxyntomodulin | With 10 µM this compound | 32 (3) |
| GLP-1(9-36) | Without this compound | 105 (9) |
| GLP-1(9-36) | With 10 µM this compound | 0.77 (0.02) |
| Data from Bueno et al., 2020[2] |
Functional Activity: cAMP Accumulation
The functional consequence of this compound's binding was assessed through cAMP accumulation assays in HEK293 cells expressing the human GLP-1R. This compound demonstrated a dose-dependent potentiation of GLP-1(9-36)-mediated cAMP production, effectively converting the inactive metabolite into a full agonist. While specific EC50 values for the potentiation of GLP-1(9-36) by this compound are not explicitly stated in the primary literature, graphical data indicates a significant leftward shift and an increase in the maximal efficacy of the GLP-1(9-36) dose-response curve in the presence of this compound.
In Vivo Efficacy
The in vivo effects of this compound were evaluated in Wistar rats. In an intravenous glucose tolerance test (IVGTT), the co-administration of this compound with GLP-1(9-36) resulted in a significant increase in glucose-dependent insulin secretion, comparable to the effect observed with the active form, GLP-1(7-36).[1]
Preclinical Pharmacokinetics
Extensive searches for publicly available preclinical pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound did not yield specific information regarding its oral bioavailability, half-life, or clearance in preclinical species. However, a successor compound, LSN3318839, was developed with optimized pharmacokinetic properties, suggesting that this compound may have had limitations in this regard.
Experimental Protocols
Competitive Radioligand Binding Assay
-
Cell Membranes: Membranes were prepared from HEK293 cells stably expressing the human GLP-1R.
-
Radioligand: [¹²⁵I]GLP-1(7-36) was used as the radioligand.
-
Assay Buffer: A suitable buffer containing protease inhibitors was used.
-
Procedure: A fixed concentration of radioligand was incubated with cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (GLP-1(7-36), Oxyntomodulin, GLP-1(9-36)) with or without a fixed concentration of this compound (e.g., 10 µM).
-
Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using a gamma counter.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing the human GLP-1R were used.
-
Assay Principle: A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE, was likely employed to measure intracellular cAMP levels.
-
Procedure: Cells were incubated with various concentrations of GLP-1(9-36) in the presence of fixed concentrations of this compound or vehicle.
-
Lysis and Detection: After incubation, cells were lysed, and the cAMP concentration in the lysate was determined using the detection kit reagents.
-
Data Analysis: Dose-response curves were generated, and EC50 values were calculated to determine the potency of GLP-1(9-36) under different conditions.
In Vivo Intravenous Glucose Tolerance Test (IVGTT)
-
Animal Model: Male Wistar rats were used.
-
Procedure:
-
Animals were fasted overnight.
-
Anesthesia was administered.
-
A baseline blood sample was collected.
-
This compound and/or GLP-1 peptides were administered intravenously.
-
A glucose bolus (e.g., 0.5 g/kg) was administered intravenously.
-
Blood samples were collected at various time points post-glucose administration.
-
-
Analysis: Plasma glucose and insulin levels were measured to assess glucose tolerance and insulin secretion.
Conclusion
This compound represents a landmark in the discovery of small molecule modulators of GPCRs. Its unique "molecular glue" mechanism of action, which allosterically potentiates an inactive endogenous peptide, opens new avenues for therapeutic intervention. The preclinical data available demonstrate its potential to modulate the GLP-1R signaling pathway and influence glucose homeostasis. While the lack of publicly available pharmacokinetic data for this compound limits a complete preclinical assessment, its discovery and characterization have provided a valuable proof-of-concept for this novel pharmacological approach and have paved the way for the development of orally bioavailable GLP-1R modulators.
References
LSN3160440: A Technical Guide to its Role in Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LSN3160440, a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.
Core Mechanism of Action: A "Molecular Glue" for the GLP-1 Receptor
This compound represents an innovative therapeutic strategy by acting as a "molecular glue" for the GLP-1R.[1][2] It is a positive allosteric modulator that enhances the binding affinity and efficacy of the inactive metabolite of GLP-1, GLP-1(9-36), for the GLP-1R.[1][2][3] This unique mechanism of action transforms the otherwise weak partial agonist, GLP-1(9-36), into a full agonist, thereby potentiating glucose-dependent insulin secretion.[4]
The compound binds to a site within the transmembrane helical bundle of the GLP-1R, at the interface of TM1 and TM2.[1][5] This binding stabilizes an active conformation of the receptor, facilitating a productive interaction with GLP-1(9-36).[5] This potentiation is highly specific to GLP-1(9-36) and is not observed with the full-length, active form of GLP-1 (GLP-1(7-36)) or with oxyntomodulin.[1] The insulinotropic effect of the this compound and GLP-1(9-36) combination is strictly dependent on the presence of glucose and the GLP-1R.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Potentiation of GLP-1(9-36) by this compound in a cAMP Assay
| Parameter | Value |
| This compound KB | 5.7 µM |
| α (cooperativity factor) | 407 |
Data derived from a modified Schild plot analysis of [¹²⁵I]GLP-1(7-36) displacement by GLP-1(9-36) in the presence of this compound. The KB represents the equilibrium dissociation constant of this compound, and α represents the fold-increase in the affinity of GLP-1(9-36) in the presence of a saturating concentration of this compound.[4]
Table 2: Glucose-Dependent Insulin Secretion from Isolated Mouse Islets
| Treatment | Insulin Secretion (at 11.2 mM Glucose) | Insulin Secretion (at 2.8 mM Glucose) |
| Vehicle | Baseline | Baseline |
| GLP-1(7-36) | Significantly Increased | No Significant Change |
| GLP-1(9-36) | No Significant Change | No Significant Change |
| This compound | No Significant Change | No Significant Change |
| GLP-1(9-36) + this compound | Significantly Increased (comparable to GLP-1(7-36)) | No Significant Change |
This table provides a qualitative summary of the findings. Specific quantitative values for insulin concentration were not available in the provided search results.
Table 3: In Vivo Effects in Wistar Rats
| Treatment Group | Effect on Plasma Insulin |
| Vehicle | Baseline |
| GLP-1(7-36) (3 nmol/kg) | Significant Increase |
| This compound (5 mg/kg) | No Significant Change |
| GLP-1(9-36) (50 nmol/kg) | No Significant Change |
| This compound (5 mg/kg) + GLP-1(9-36) (50 nmol/kg) | Significant Increase (similar to GLP-1(7-36)) |
This table provides a qualitative summary of the in vivo findings. Specific quantitative values for plasma insulin concentration over time were not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro cAMP Accumulation Assay
This assay is used to determine the ability of this compound to potentiate GLP-1(9-36)-mediated signaling through the GLP-1R.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a brief period.
-
Agonist and Modulator Addition: Cells are then treated with varying concentrations of GLP-1(9-36) in the presence or absence of different concentrations of this compound. A known GLP-1R agonist like GLP-1(7-37) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 30 minutes.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a HTRF-based assay.
-
Data Analysis: EC50 values for GLP-1(9-36) at each concentration of this compound are calculated using a four-parameter logistic equation.
Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the direct effect of this compound on insulin secretion from pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
GSIS Protocol:
-
Islets are pre-incubated for 1 hour in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Groups of islets are then incubated for 1 hour in KRB buffer with either low (2.8 mM) or high (11.2 mM) glucose concentrations.
-
Test conditions include vehicle, GLP-1(7-36), GLP-1(9-36), this compound alone, and the combination of GLP-1(9-36) and this compound.
-
-
Insulin Measurement: The supernatant from each condition is collected, and the insulin concentration is determined using an ELISA kit.
-
Data Analysis: Insulin secretion is normalized to the islet number or total protein content. Statistical significance between groups is determined using ANOVA.
In Vivo Glucose Tolerance Test in Rats
This in vivo model evaluates the effect of this compound on glucose homeostasis.
-
Animal Model: Male Wistar rats are used for this study.
-
Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Animals are administered vehicle, this compound, GLP-1(9-36), or a combination of this compound and GLP-1(9-36) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A positive control group receives GLP-1(7-36).
-
Glucose Challenge: After a set pre-treatment period, a glucose bolus (e.g., 2 g/kg) is administered intraperitoneally or orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations using an ELISA.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated. Statistical differences between treatment groups are analyzed using ANOVA.
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vitro cAMP Assay
Caption: Experimental workflow for the in vitro cAMP accumulation assay.
Logical Relationship of this compound's Glucose-Dependent Action
Caption: Logical relationship for this compound-mediated insulin secretion.
References
- 1. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
The "Molecular Glue" Mechanism of LSN3160440: A Structural and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3160440 is a novel positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. Unlike conventional agonists, this compound functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its endogenous, proteolytically processed ligand, GLP-1(9-36).[1][2][3] This unique mechanism of action enhances the peptide's residual signaling activity, offering a promising therapeutic strategy. This guide provides a comprehensive overview of the structural and functional basis of this compound's activity, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Structural Basis of this compound Activity
The groundbreaking insights into this compound's mechanism of action were revealed through cryo-electron microscopy (cryo-EM) of the GLP-1R in complex with Gs protein, GLP-1, and this compound.[1][4] This structural data demonstrated that this compound binds to a distinct allosteric site located on the extracellular side of the transmembrane (TM) helical bundle, specifically at the interface of TM1 and TM2.[1][4]
This strategic positioning allows this compound to act as a bridge, simultaneously interacting with both the GLP-1R and the bound GLP-1(9-36) peptide.[4] The 2,6-dichloro-3-methoxyl phenyl moiety of this compound establishes van der Waals contacts with the GLP-1 peptide, while its benzimidazole group forms van der Waals interactions and π-π stacking with key residues within the receptor's binding pocket.[4]
Site-directed mutagenesis studies have been instrumental in identifying the critical receptor residues for this compound binding and activity. The single mutations L142A and Y145A, as well as the triple mutant (L142A, Y145A, K202A), have been shown to significantly reduce or completely abolish the potentiating effect of this compound.[5]
Quantitative Analysis of this compound Activity
The modulatory effects of this compound on the GLP-1R have been quantified through various in vitro assays. The following tables summarize the key findings from competitive binding and cAMP accumulation assays.
Table 1: this compound Modulation of Ligand Binding Affinity at the GLP-1R
| Ligand | This compound Concentration | K_i (nM) (s.e.m.) |
| GLP-1(7-36) | 0 µM | 0.24 (0.02) |
| GLP-1(7-36) | 10 µM | 0.17 (0.01) |
| Oxyntomodulin (OXM) | 0 µM | 130 (10) |
| Oxyntomodulin (OXM) | 10 µM | 32 (3) |
| GLP-1(9-36) | 0 µM | 105 (9) |
| GLP-1(9-36) | 10 µM | 0.77 (0.02) |
Data from competitive displacement of [¹²⁵I]GLP-1(7-36)[3].
Table 2: Potentiation of GLP-1(9-36)-Induced cAMP Signaling by this compound
| This compound Concentration (µM) | GLP-1(9-36) EC_50 (nM) |
| 0 | ~1000 |
| 0.3 | ~100 |
| 1 | ~30 |
| 3 | ~10 |
| 10 | ~3 |
Representative data showing the leftward shift in the GLP-1(9-36) concentration-response curve in the presence of increasing concentrations of this compound[3].
Signaling Pathway and Experimental Workflows
The activity of this compound is intrinsically linked to the canonical GLP-1R signaling pathway. The following diagrams, generated using the DOT language, illustrate the signaling cascade and the experimental workflows used to characterize this compound.
Caption: GLP-1R signaling pathway activated by GLP-1(9-36) and potentiated by this compound.
Caption: Workflow for key in vitro pharmacology assays.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ligands for the GLP-1R and to assess the allosteric modulation of this binding by this compound.
Materials:
-
Cell membranes from a stable cell line overexpressing human GLP-1R (e.g., CHO-K1 or HEK293).
-
Radioligand: [¹²⁵I]GLP-1(7-36).
-
Unlabeled competitor ligands: GLP-1(7-36), GLP-1(9-36), Oxyntomodulin.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of cell membrane preparation (typically 5-20 µg of protein).
-
50 µL of [¹²⁵I]GLP-1(7-36) at a final concentration near its Kd.
-
50 µL of varying concentrations of the unlabeled competitor ligand.
-
50 µL of either vehicle (DMSO) or a fixed concentration of this compound.
-
Binding buffer to reach the final volume.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 90-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled GLP-1(7-36).
-
Specific binding is calculated as Total binding - Non-specific binding.
-
Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ values using non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
Objective: To measure the potentiation of GLP-1(9-36)-induced cyclic AMP (cAMP) production by this compound.
Materials:
-
A cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO-K1).
-
Cell culture medium and supplements.
-
GLP-1(9-36).
-
This compound.
-
Stimulation Buffer: Typically a serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio). This kit contains a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a lanthanide cryptate.
-
384-well white microplates.
-
An HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into a 384-well white plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the stimulation buffer containing a fixed concentration of this compound (or vehicle) and varying concentrations of GLP-1(9-36).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and HTRF Reaction:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate-labeled antibody to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for cell lysis and the competitive binding reaction to occur.
-
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
The HTRF ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Generate concentration-response curves by plotting the HTRF ratio against the log concentration of GLP-1(9-36) for each concentration of this compound.
-
Determine the EC₅₀ values using non-linear regression analysis (four-parameter logistic fit).
-
Conclusion
This compound represents a paradigm shift in the modulation of GPCR activity. Its "molecular glue" mechanism, which stabilizes the active conformation of the GLP-1R in complex with its endogenous ligand GLP-1(9-36), has been elucidated through a combination of structural biology and detailed pharmacological characterization. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this and other novel allosteric modulators. The unique mode of action of this compound opens new avenues for the design of therapeutics targeting GPCRs with enhanced specificity and efficacy.
References
- 1. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: LSN3160440 Experimental Protocol for cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3160440 is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This compound acts as a "molecular glue," stabilizing the interaction between the inactive metabolite GLP-1(9-36) and the GLP-1R.[1][2][3] This stabilization converts GLP-1(9-36) from a weak partial agonist into a full agonist, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The measurement of intracellular cAMP is a robust method to quantify the activity of GLP-1R and the modulatory effects of compounds like this compound. This document provides a detailed protocol for a cAMP assay to characterize the activity of this compound.
Signaling Pathway
The activation of the GLP-1R by an agonist, or in this case, the combination of GLP-1(9-36) and the PAM this compound, initiates a downstream signaling cascade. The receptor is coupled to a stimulatory G protein (Gs). Upon activation, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) and subsequent cellular responses, such as insulin secretion.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the potency of GLP-1(9-36) in inducing cAMP production.
| Parameter | Value | Reference |
| This compound Concentration | 10 µM | [5] |
| GLP-1(9-36) EC50 (in the presence of this compound) | 3.1 nM | [5] |
| GLP-1(9-36) EC50 (in the presence of this compound) | 10 nM | [5] |
| Fold shift in GLP-1(9-36) potency | ~286-fold and ~86-fold | [5] |
| This compound pKb | 5.14 | [3] |
| This compound log α | 2.64 | [3] |
Experimental Protocol: HTRF cAMP Assay
This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GLP-1R.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution in DMSO.
-
GLP-1(9-36): Stock solution in a suitable buffer.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer, or similar). This typically includes:
-
cAMP standard
-
d2-labeled cAMP
-
Anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate)
-
Lysis buffer
-
Stimulation buffer
-
-
384-well white microplates.
-
HTRF-compatible plate reader.
Experimental Workflow
Step-by-Step Methodology
-
Cell Preparation and Seeding:
-
Culture GLP-1R expressing cells to approximately 80-90% confluency.
-
On the day of the assay, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in stimulation buffer to the desired density (e.g., 4,000 cells per 10 µL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well white microplate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and GLP-1(9-36) in stimulation buffer at 2x the final desired concentration.
-
To determine the potentiating effect of this compound, add a fixed concentration of this compound with a dose-response curve of GLP-1(9-36).
-
Conversely, to determine the potency of this compound, use a fixed, sub-maximal concentration of GLP-1(9-36) (e.g., EC20) with a dose-response curve of this compound.
-
Add 10 µL of the compound dilutions to the wells containing the cells.
-
Include appropriate controls: cells with stimulation buffer only (basal), cells with a known GLP-1R agonist (positive control), and cells with GLP-1(9-36) alone.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF lysis buffer containing the d2-labeled cAMP and the anti-cAMP cryptate-labeled antibody according to the manufacturer's instructions.
-
Add 20 µL of this lysis and detection mix to each well.
-
-
Second Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve using the provided cAMP standards.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist (GLP-1(9-36)) or modulator (this compound) concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 values.
-
Conclusion
This application note provides a comprehensive protocol for conducting a cAMP assay to evaluate the activity of this compound as a positive allosteric modulator of the GLP-1 receptor. The detailed methodology and data presentation guidelines are intended to assist researchers in the fields of pharmacology and drug development in accurately characterizing the effects of this and similar compounds on GLP-1R signaling.
References
- 1. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for in vivo Formulation of LSN3160440 in Rodent Studies
These application notes provide detailed protocols for the in vivo formulation of LSN3160440, a positive allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R), for rodent studies. The information is intended for researchers, scientists, and drug development professionals.
This compound acts as a "molecular glue," stabilizing the interaction between the inactive form of GLP-1, GLP-1(9-36), and the GLP-1R, thereby enhancing insulin secretion in a glucose-dependent manner.[1] Proper formulation is critical for evaluating its efficacy and pharmacokinetic profile in preclinical rodent models.
Mechanism of Action: GLP-1R Signaling Pathway
This compound functions as a positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2][3] It binds to a site on the GLP-1R distinct from the orthosteric binding site for GLP-1.[1] Its unique mechanism involves stabilizing the binding of the inactive metabolite GLP-1(9-36) to the receptor, effectively converting it into a full agonist.[4][3] This leads to the activation of downstream signaling cascades, including G-protein-mediated pathways that result in cAMP accumulation and potentiation of glucose-dependent insulin secretion.[4][5]
Formulation Data for Rodent Studies
Due to the low aqueous solubility of this compound, specific formulations are required for in vivo administration. The following tables summarize common vehicle compositions that can be used as starting points for oral and parenteral routes in rodents. These are based on common formulations for poorly soluble compounds.[2]
Table 1: Parenteral Formulation (Injection)
| Component | Example Composition 1 | Example Composition 2 | Purpose |
| This compound | Target Concentration (e.g., 1 mg/mL) | Target Concentration (e.g., 2.5 mg/mL) | Active Pharmaceutical Ingredient |
| DMSO | 10% | 10% | Solubilizing Agent |
| PEG300 | 40% | - | Co-solvent |
| Tween 80 | 5% | - | Surfactant/Emulsifier |
| ddH₂O or Saline | 45% | - | Diluent |
| Corn Oil | - | 90% | Vehicle for lipophilic compounds |
Table 2: Oral Formulation (Gavage)
| Component | Example Composition 1 (Suspension) | Example Composition 2 (Solution) | Purpose |
| This compound | Target Concentration (e.g., 5 mg/mL) | Target Concentration (e.g., 10 mg/mL) | Active Pharmaceutical Ingredient |
| 0.5% CMC-Na in ddH₂O | 100% | - | Suspending Agent |
| PEG400 | - | 100% | Solubilizing Agent |
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and administering this compound formulations to rodents.
Protocol 1: Preparation of Parenteral Formulation (DMSO/PEG300/Tween 80/ddH₂O)
This protocol describes the preparation of a solvent-based formulation suitable for intravenous or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Add Co-solvent: In a sterile vial, add the required volume of PEG300.
-
Combine and Mix: Add the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear.
-
Add Surfactant: Add the required volume of Tween 80 and vortex again to ensure a homogenous mixture.
-
Final Dilution: Slowly add the ddH₂O or saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Final Check: The final formulation should be a clear solution. Prepare fresh daily for optimal results.
Protocol 2: Preparation of Oral Suspension (0.5% CMC-Na)
This protocol is suitable for administering this compound as a suspension via oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile double-distilled water (ddH₂O)
-
Sterile containers and stir plate
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in ddH₂O. This can be done by slowly adding 0.5 g of CMC-Na to 100 mL of ddH₂O while stirring continuously with a magnetic stir bar until fully dissolved. This may take several hours.
-
Weigh Compound: Weigh the required amount of this compound powder.
-
Create Suspension: Add the this compound powder to the prepared 0.5% CMC-Na vehicle.
-
Homogenize: Stir the mixture continuously to ensure a uniform suspension. Sonication may be used to aid in creating a fine, homogenous suspension.
-
Administration: Keep the suspension stirring during dosing to prevent settling and ensure consistent dosage administration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo rodent study evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Molecular Glues | 2765539-59-9 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GLP-1R Signaling Pathways with LSN3160440
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3160440 is a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1][2] Unlike orthosteric agonists, this compound acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its inactive metabolite, GLP-1(9-36).[3][4] This unique mechanism of action transforms the otherwise inactive endogenous peptide into a full agonist, offering a sophisticated tool to probe the intricacies of GLP-1R signaling. These application notes provide detailed protocols for utilizing this compound to investigate key downstream signaling pathways: G-protein-mediated cAMP production, β-arrestin recruitment, and ERK1/2 phosphorylation.
Mechanism of Action
This compound binds to a distinct allosteric site on the GLP-1R, enhancing the binding affinity and efficacy of GLP-1(9-36).[5] This potentiating effect is highly specific to GLP-1(9-36) and is not observed with the full agonist GLP-1(7-36) or other GLP-1R agonists like oxyntomodulin.[5] Structurally, this compound wedges itself at the interface of the first and second transmembrane helices (TM1 and TM2) of the receptor, facilitating a stable ternary complex of GLP-1R/GLP-1(9-36)/LSN3160440.[4][6] This stabilization is crucial for receptor activation and subsequent downstream signaling.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the quantitative data on the effects of this compound on GLP-1R signaling pathways.
Table 1: cAMP Accumulation Assay
| Ligand | This compound Concentration | EC50 | Emax (% of GLP-1(7-36)) | Fold Potency Shift |
| GLP-1(9-36) | 0 µM | >1 µM | ~3% | - |
| GLP-1(9-36) | 1 µM | Undisclosed | ~100% | ~1500 |
Data is compiled from multiple sources indicating a significant potentiation of GLP-1(9-36) activity.[3][6][7][8]
Table 2: β-Arrestin Recruitment Assay (Predicted Profile)
| Ligand | This compound Concentration | EC50 | Emax (% of GLP-1(7-36)) |
| GLP-1(9-36) | 0 µM | >10 µM | Minimal |
| GLP-1(9-36) | 1 µM | >1 µM | Low to negligible |
Table 3: ERK1/2 Phosphorylation Assay (Predicted Profile)
| Ligand | This compound Concentration | EC50 | Emax (% of GLP-1(7-36)) |
| GLP-1(9-36) | 0 µM | >10 µM | Minimal |
| GLP-1(9-36) | 1 µM | >1 µM | Low to moderate |
Similar to β-arrestin recruitment, specific quantitative data for this compound's effect on ERK1/2 phosphorylation is limited. Given that ERK1/2 activation can be downstream of both G-protein and β-arrestin pathways, and the likely bias of this compound towards G-protein signaling, a modest potentiation of ERK1/2 phosphorylation is expected.[10][11]
Signaling Pathways and Experimental Workflow Diagrams
Figure 1: this compound-mediated GLP-1R signaling pathways.
Figure 2: General experimental workflow for studying this compound.
Experimental Protocols
1. cAMP Accumulation Assay (HTRF)
This protocol is adapted from standard HTRF cAMP assay kits.
-
Materials:
-
HEK293 cells stably expressing human GLP-1R (HEK293-GLP1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound.
-
GLP-1(9-36) peptide.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-GLP1R cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of GLP-1(9-36) in assay buffer. Prepare a fixed concentration of this compound (e.g., 1 µM) in the GLP-1(9-36) dilution series.
-
Cell Stimulation: Aspirate the culture medium and add the compound solutions to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine EC50 and Emax values using a 4-parameter logistic equation.
-
2. β-Arrestin Recruitment Assay (PathHunter)
This protocol is based on the DiscoverX PathHunter β-arrestin assay system.
-
Materials:
-
PathHunter GLP1R CHO-K1 β-Arrestin cell line.
-
PathHunter cell plating reagent.
-
Assay buffer.
-
This compound.
-
GLP-1(9-36) peptide.
-
PathHunter detection reagent.
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Plate the PathHunter cells in 384-well plates using the provided cell plating reagent and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of GLP-1(9-36) with and without a fixed concentration of this compound in assay buffer.
-
Cell Stimulation: Add the compound solutions to the cells and incubate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate to room temperature and add the PathHunter detection reagent according to the manufacturer's instructions. Incubate for 60 minutes in the dark.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the ligand concentration to determine EC50 and Emax values.
-
3. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a general workflow for assessing ERK1/2 phosphorylation.
-
Materials:
-
HEK293-GLP1R cells.
-
Serum-free cell culture medium.
-
This compound.
-
GLP-1(9-36) peptide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Culture and Serum Starvation: Plate HEK293-GLP1R cells and grow to 80-90% confluency. Serum starve the cells for 4-6 hours prior to the experiment.
-
Cell Stimulation: Treat the cells with different concentrations of GLP-1(9-36) with or without a fixed concentration of this compound for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the data.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
Conclusion
This compound represents a valuable pharmacological tool for dissecting the signaling pathways of the GLP-1R. Its unique "molecular glue" mechanism of action, which potentiates the activity of the inactive metabolite GLP-1(9-36), allows for a nuanced investigation of receptor function. The provided protocols and expected signaling profiles will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of allosteric modulation of the GLP-1R. The likely biased agonism of this compound towards G-protein signaling pathways highlights the importance of a multi-assay approach to fully characterize the pharmacological properties of such compounds.
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Glues: A New Approach to Modulating GPCR Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Characterization of LSN3160440 in Radioligand Binding Assays for the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.[1] LSN3160440 is a novel small molecule positive allosteric modulator (PAM) of the GLP-1R.[2] It acts as a "molecular glue," stabilizing the interaction between the inactive metabolite of GLP-1, GLP-1(9-36), and the receptor.[2] This unique mechanism of action enhances the binding affinity and efficacy of an otherwise inactive endogenous peptide.[3]
These application notes provide detailed protocols for characterizing the binding of this compound to the GLP-1R using radioligand binding assays. The included methodologies are essential for researchers in pharmacology and drug discovery studying the interactions of allosteric modulators with GPCRs.
Data Presentation
The following tables summarize the quantitative data from radioligand binding assays used to characterize the interaction of this compound and other reference compounds with the GLP-1R.
Table 1: Affinity of Standard Agonists for the Human GLP-1 Receptor
| Compound | IC50 (nM) |
| GLP-1 (7-36) | 1.18 |
| Exendin-4 | 1.3 |
| Semaglutide | 1130 |
| Tirzepatide | 645 |
| Danuglipron | 2540 |
| Retatrutide | 720 |
This data is compiled from a radioligand competition binding assay.[4]
Table 2: Effect of this compound on the Binding Affinity of GLP-1(9-36) to GLP-1R
| Compound | Condition | K_i (nM) |
| GLP-1(9-36) | Wild-type | 105 |
| GLP-1(9-36) + this compound | Wild-type | 0.77 |
Data presented as the geometric mean. The potentiation of GLP-1(9-36) binding by this compound was measured using [¹²⁵I]GLP-1(7-36) as the radioligand.
Experimental Protocols
Cell Culture and Membrane Preparation
This protocol describes the culture of Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) and the subsequent preparation of cell membranes for binding assays.
Materials:
-
CHO-hGLP-1R cells
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum, 100 U/mL Penicillin, and 100 µg/mL Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Culture CHO-hGLP-1R cells in T175 flasks at 37°C in a humidified atmosphere with 5% CO₂ until confluent.[5]
-
Wash the adherent cells with PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cellular debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5][6]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.[5]
Radioligand Competition Binding Assay
This assay is designed to determine the binding affinity (Ki) of unlabeled compounds, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the GLP-1R.
Materials:
-
CHO-hGLP-1R cell membranes
-
Radioligand: [¹²⁵I]GLP-1(7-36) or [¹²⁵I]-Exendin(9-39)
-
Unlabeled ligands: this compound, GLP-1(9-36), and a reference full agonist (e.g., GLP-1(7-36))
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Thaw the CHO-hGLP-1R membrane aliquots on ice and resuspend in Binding Buffer.
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane suspension (containing 3-20 µg of protein)[6]
-
50 µL of competing unlabeled compound (e.g., this compound with GLP-1(9-36)) at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
-
For total binding, add 50 µL of Binding Buffer instead of the competing compound.
-
For non-specific binding, add a high concentration of an unlabeled reference agonist (e.g., 1 µM GLP-1(7-36)).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[6][7]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[7]
-
Wash the filters four times with ice-cold Wash Buffer.[6]
-
Dry the filters and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values from the competition curves and calculate the Kᵢ values using the Cheng-Prusoff equation.[7]
Visualizations
GLP-1R Signaling Pathway
The binding of an agonist to the GLP-1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[1][8] The receptor can also couple to Gαq, resulting in the activation of Phospholipase C (PLC) and an increase in intracellular calcium.[8] Furthermore, β-arrestin can be recruited to the receptor, leading to its internalization and desensitization.[8]
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: LSN3160440 in Isolated Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3160440 is a novel small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] It functions as a "molecular glue," stabilizing the active conformation of the receptor by binding to a site distinct from the orthosteric ligand binding pocket.[3][4] Uniquely, this compound enhances the binding affinity and efficacy of the proteolytically cleaved and largely inactive form of GLP-1, GLP-1(9-36).[1][2][3] This application note provides detailed protocols and data for the use of this compound in studying glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets.
Mechanism of Action
This compound exerts its effects by binding to a pocket on the GLP-1R at the interface of transmembrane helices 1 and 2.[1][3] This binding facilitates the interaction of GLP-1(9-36) with the receptor, effectively converting it from a weak partial agonist to a full agonist.[5] This allosteric modulation leads to the activation of the Gαs protein, subsequent adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP).[1] The rise in cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[5]
Quantitative Data
The following tables summarize the effects of this compound on insulin secretion in isolated mouse islets.
Table 1: Insulin Secretion in Wild-Type vs. GLP-1R Knockout Mouse Islets at High Glucose (11.2 mM)
| Treatment | Wild-Type Islets (Insulin, ng/mL) | GLP-1R KO Islets (Insulin, ng/mL) |
| Vehicle | ~1.5 | ~1.5 |
| GLP-1(7-36) | ~4.5 | ~1.5 |
| GIP(1-42) | ~4.0 | ~4.0 |
| GLP-1(9-36) | ~1.5 | ~1.5 |
| This compound | ~1.5 | ~1.5 |
| GLP-1(9-36) + this compound | ~4.5 | ~1.5 |
| Data are approximate values derived from graphical representation in Bueno et al., 2020.[5] | ||
| * p = 0.0002, ** p < 0.0001 versus vehicle response. |
Table 2: Insulin Secretion in Wild-Type vs. GLP-1R Knockout Mouse Islets at Low Glucose (2.8 mM)
| Treatment | Wild-Type Islets (Insulin, ng/mL) | GLP-1R KO Islets (Insulin, ng/mL) |
| Vehicle | ~1.0 | ~1.0 |
| GLP-1(7-36) | ~1.2 | ~1.0 |
| GIP(1-42) | ~1.1 | ~1.1 |
| GLP-1(9-36) | ~1.0 | ~1.0 |
| This compound | ~1.0 | ~1.0 |
| GLP-1(9-36) + this compound | ~1.2 | ~1.0 |
| Data are approximate values derived from graphical representation in Bueno et al., 2020.[5] |
Experimental Protocols
I. Isolation of Mouse Pancreatic Islets
This protocol is adapted from standard methods for islet isolation.
Materials:
-
Collagenase P solution (ice-cold)
-
Hanks' Balanced Salt Solution (HBSS)
-
Stop solution (e.g., HBSS with 10% FBS)
-
Density gradient (e.g., Ficoll)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the abdominal cavity.
-
Clamp the common bile duct at the ampulla of Vater.
-
Inject 2-3 mL of ice-cold collagenase P solution into the common bile duct to inflate the pancreas.
-
Excise the inflated pancreas and transfer it to a conical tube.
-
Digest the pancreas in a 37°C water bath with shaking for 10-15 minutes.
-
Stop the digestion by adding ice-cold stop solution.
-
Wash the digested tissue with HBSS.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation.
-
Collect the islet layer and wash with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets overnight in RPMI-1640 medium before conducting experiments.
II. Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (11.2 mM) glucose concentrations.
-
This compound stock solution (in DMSO)
-
GLP-1(9-36) stock solution (in water or appropriate buffer)
-
GLP-1(7-36) and GIP(1-42) for positive controls
-
Insulin ELISA kit
Procedure:
-
Following overnight culture, hand-pick islets of similar size for the experiment.
-
Pre-incubate batches of 3-5 islets per well in a 96-well plate with KRB buffer containing 2.8 mM glucose for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing the appropriate glucose concentration (2.8 mM for low glucose, 11.2 mM for high glucose) and the test compounds.
-
Vehicle (DMSO)
-
This compound (e.g., 1 µM)
-
GLP-1(9-36) (e.g., 100 nM)
-
This compound + GLP-1(9-36)
-
Positive controls (e.g., GLP-1(7-36) at 100 nM, GIP(1-42) at 100 nM)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to measure total insulin content (optional, for normalization).
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Conclusion
This compound represents a significant tool for studying GLP-1R signaling and insulin secretion. Its unique mechanism of action, which involves the potentiation of the inactive metabolite GLP-1(9-36), opens new avenues for research into the physiological roles of GLP-1 degradation products and the development of novel therapeutics for type 2 diabetes. The protocols provided herein offer a framework for researchers to investigate the effects of this compound in isolated pancreatic islets.
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of LSN3160440 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of LSN3160440 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a novel allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R).[1] It functions as a "molecular glue," stabilizing the interaction between the inactive endogenous peptide GLP-1(9-36)NH2 and the GLP-1R, thereby potentiating its downstream signaling.[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines best practices for solubilization, storage, and subsequent dilution for use in various research applications.
This compound Properties
A summary of the key physicochemical properties and storage conditions for this compound is presented below.
| Property | Data | Reference |
| CAS Number | 2765539-59-9 | [1] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4][5] |
| Storage (DMSO Solution) | -80°C for 6 months; -20°C for 1 month | [4][5] |
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, as DMSO can facilitate the absorption of substances through the skin.[6]
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.
3.2. Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least 20-30 minutes. This prevents moisture condensation, which can affect compound stability and solubility.
-
Weighing: If not pre-weighed, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For compounds supplied in pre-weighed vials, proceed to the next step.
-
Calculation of Solvent Volume: Use the molecular weight (MW) of this compound and the desired concentration to calculate the required volume of DMSO.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Note: The exact molecular weight should be obtained from the manufacturer's certificate of analysis.
-
-
Solubilization: a. Using a calibrated micropipette, add the calculated volume of room temperature DMSO to the vial containing the this compound powder.[7] b. Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved.[6] c. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath (5-10 minutes) may be used to facilitate the process.
3.3. Aliquoting and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes.[7][8] The volume of each aliquot should be based on the typical requirements of your experiments.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
-
Storage: Store the aliquots upright at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5] When retrieving an aliquot for use, thaw it completely at room temperature before opening the cap.[8] Any unused portion of a thawed aliquot should ideally be discarded.
Diagrams and Workflows
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: this compound-Mediated GLP-1R Activation
Caption: this compound acts as a molecular glue at the GLP-1R.
Guidelines for Use in Experiments
When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation of the compound can be a common issue.[9]
-
Serial Dilution: It is best practice to perform initial serial dilutions in pure DMSO before making the final dilution into your aqueous experimental medium. Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should be kept as low as possible, typically ≤0.5%, as higher concentrations can be cytotoxic.[5][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[9]
-
Dilution Procedure: To prepare the final working solution, add the DMSO stock (or a serially diluted DMSO solution) dropwise to the aqueous buffer while gently mixing.[6] Do not add the aqueous solution to the DMSO stock.
-
Fresh Preparations: Working solutions in aqueous buffers should be prepared fresh for each experiment, as the stability of this compound in these solutions may be limited.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound fails to dissolve | Insufficient solvent; low-quality or hydrated DMSO; compound has degraded. | Verify calculations. Use fresh, anhydrous DMSO. Gentle warming (to 37°C) or brief sonication may aid dissolution. If the problem persists, obtain a fresh vial of the compound. |
| Precipitation in aqueous medium | The compound's solubility limit in the aqueous buffer has been exceeded. | Lower the final working concentration of the compound.[9] Perform intermediate dilutions in DMSO before the final dilution into the aqueous buffer. Ensure the final DMSO concentration is sufficient to maintain solubility (while remaining non-toxic to cells).[9] |
| Inconsistent experimental results | Degradation of stock solution due to improper storage or freeze-thaw cycles. | Always use freshly thawed aliquots. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[8] Confirm the stability of the stock solution if it has been stored for an extended period. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Molecular Glues | 2765539-59-9 | Invivochem [invivochem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LSN3160440 in High-Throughput Screening for GLP-1R Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
LSN3160440 is a potent, selective, and orally bioavailable small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Discovered through high-throughput screening, this compound acts as a "molecular glue," stabilizing the active conformation of the GLP-1R by cooperatively binding to both the receptor and its endogenous, proteolytically processed, and largely inactive form, GLP-1(9-36).[3][4][5][6] This unique mechanism of action enhances the potency and efficacy of GLP-1(9-36), effectively rescuing its biological activity.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel GLP-1R modulators. Detailed protocols for key cellular assays are provided to facilitate the assessment of compound activity.
Mechanism of Action
This compound binds to a distinct allosteric site on the GLP-1R, located at the interface of the first and second transmembrane helices (TM1 and TM2).[1][5] This binding event promotes a conformational change in the receptor that increases the binding affinity and efficacy of GLP-1(9-36).[4][5] Cryo-electron microscopy studies have revealed that this compound interacts with both the GLP-1R and the bound peptide, acting as a molecular bridge.[1][5] This results in the potentiation of downstream signaling pathways, primarily through the Gαs-cAMP pathway, leading to enhanced glucose-dependent insulin secretion.[4][5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Assay Condition | Value |
| Potentiation of GLP-1(9-36) in cAMP accumulation | ||
| EC50 of GLP-1(9-36) alone | >1 µM | |
| EC50 of GLP-1(9-36) with this compound (1 µM) | ~1 nM | |
| Fold shift in GLP-1(9-36) potency | ~1500-fold | [5] |
| Selectivity | ||
| Kinase Panel (33 kinases) | No significant inhibition | [4] |
| GPCR Panel (261 GPCRs) | Selective for GLP-1R | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: High-throughput screening workflow for GLP-1R PAMs.
Experimental Protocols
Primary High-Throughput Screening: cAMP Accumulation Assay
This protocol is designed to identify compounds that potentiate GLP-1(9-36)-mediated cAMP production in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-GLP-1R).
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
GLP-1(9-36) peptide.
-
This compound (as a control) and test compounds.
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed HEK293-GLP-1R cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Add test compounds and this compound (control) to the wells at the desired final concentration (e.g., 10 µM for a single-point screen).
-
Ligand Addition: Add a sub-maximal concentration of GLP-1(9-36) (e.g., EC10-EC20, typically in the high nanomolar to low micromolar range) to all wells, except for the negative control wells.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the response of GLP-1(9-36) alone (0% potentiation) and a maximal concentration of a known full agonist like GLP-1(7-36) or a high concentration of this compound with GLP-1(9-36) (100% potentiation).
Secondary Assay: Dose-Response Analysis for cAMP Accumulation
This protocol is used to determine the potency (EC50) of hit compounds in potentiating the GLP-1(9-36) response.
Materials:
-
Same as the primary screening assay.
Procedure:
-
Cell Plating: Follow the same procedure as in the primary assay.
-
Compound Dilution: Prepare a serial dilution of the hit compounds and this compound.
-
Compound and Ligand Addition: Add the serially diluted compounds to the wells, followed by the addition of a fixed, sub-maximal concentration of GLP-1(9-36).
-
Incubation and Detection: Follow the same incubation and detection steps as in the primary assay.
-
Data Analysis: Plot the cAMP response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.
β-Arrestin Recruitment Assay
This assay is used to assess the potential for biased signaling of the identified GLP-1R modulators.
Materials:
-
CHO-K1 or HEK293 cells co-expressing GLP-1R and a β-arrestin-2 fusion protein (e.g., β-galactosidase enzyme fragment complementation or BRET-based systems).
-
Assay buffer appropriate for the specific assay technology.
-
GLP-1(9-36) peptide.
-
Test compounds and this compound.
-
Detection reagents for the specific β-arrestin recruitment assay system.
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serially diluted test compounds and this compound to the wells.
-
Ligand Addition: Add a fixed concentration of GLP-1(9-36) to the wells.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes.
-
Signal Detection: Measure the recruitment of β-arrestin to the GLP-1R according to the manufacturer's protocol for the specific assay system.
-
Data Analysis: Plot the signal against the log of the compound concentration and determine the EC50 and maximal response for β-arrestin recruitment. This data can then be compared to the cAMP signaling data to assess for signaling bias.
Conclusion
This compound serves as a valuable pharmacological tool and a lead compound for the development of novel GLP-1R positive allosteric modulators. The protocols and information provided herein offer a framework for the high-throughput screening and characterization of such compounds, which have the potential to be developed into next-generation therapeutics for type 2 diabetes and other metabolic disorders. The unique "molecular glue" mechanism of this compound highlights a novel approach to GPCR drug discovery.
References
- 1. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 2. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glues for protein-protein interactions: progressing towards a new dream - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting LSN3160440 cAMP assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LSN3160440 compound in cyclic AMP (cAMP) assays. The information is designed for scientists and drug development professionals to address common sources of variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] It functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its ligands, such as the inactive endogenous peptide GLP-1(9-36).[1][2] By enhancing the binding and efficacy of GLP-1R agonists, this compound potentiates the downstream signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) accumulation.[2]
Q2: What is the principle of a competitive immunoassay for cAMP?
A2: A competitive immunoassay for cAMP is based on the competition between the cAMP in the sample and a labeled cAMP conjugate for a limited number of binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample. By measuring the signal from the labeled cAMP, the concentration of cAMP in the experimental samples can be determined from a standard curve.
Q3: What are the critical first steps to consider when optimizing a cAMP assay?
A3: Proper optimization of assay conditions is crucial for obtaining the best performance and accurate results.[3][4] Key initial considerations include the choice of cell line, whether to use adherent or suspension cells, and optimizing cell density.[3][5] The specific characteristics of the G-protein coupled receptor (GPCR) being studied (in this case, GLP-1R which is Gαs-coupled) and the pharmacology of the compounds being tested are also critical factors.[3][4]
Troubleshooting Guides
High variability in cAMP assay results can arise from multiple factors. The following sections address specific issues you might encounter.
High Background or Basal cAMP Levels
Issue: The baseline cAMP level in untreated or vehicle-treated cells is too high, exceeding the highest measurable point on the standard curve.[6]
| Potential Cause | Recommended Action |
| Too many cells per well | Decrease the cell seeding density. Perform a cell number titration to find the optimal density that gives a robust signal without being oversaturated.[6] |
| Endogenous phosphodiesterase (PDE) activity is low | While often an issue of low signal, very low PDE activity could contribute to high basal levels. However, the primary concern with PDE is signal degradation.[3] The use of a PDE inhibitor is generally recommended to prevent cAMP degradation.[3] |
| Constitutive receptor activity | The cell line may have high basal GLP-1R activity. Ensure you are using a well-characterized cell line. |
| Reagent contamination | Check all buffers and media for contamination that might stimulate adenylyl cyclase. Prepare fresh reagents. |
Low or No Signal (Agonist-stimulated cAMP level is undetectable)
Issue: There is little to no increase in cAMP levels after stimulation with the agonist and/or this compound.
| Potential Cause | Recommended Action |
| Rapid degradation of cAMP by endogenous phosphodiesterases (PDEs) | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the stimulation buffer to prevent cAMP breakdown and allow for its accumulation.[3] |
| Insufficient receptor expression | The cells may not express a sufficient number of GLP-1 receptors. Use a cell line known to have high GLP-1R expression or select for higher expressing clones using methods like qPCR or FACS.[6] |
| Ineffective agonist or this compound | Verify the concentration and bioactivity of your agonist and this compound. Test a known, potent GLP-1R agonist as a positive control. |
| Suboptimal cell health | Ensure cells are healthy and in the logarithmic growth phase.[7] Cell morphology should be normal without signs of stress or over-confluence.[5][7] |
| Incorrect assay timing | The incubation time for stimulation may be too short or too long. Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP accumulation. |
Poor Standard Curve
Issue: The standard curve has a low R-squared value, poor signal-to-noise ratio, or is not sigmoidal.
| Potential Cause | Recommended Action |
| Inaccurate standard preparation | Carefully prepare the cAMP standards by performing serial dilutions. Ensure the same buffer used for the cell-based assay is used for reconstituting and diluting the standards.[4] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize errors, especially during serial dilutions and reagent additions. |
| Incorrect plate reading settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for the specific assay kit being used. |
| Reagent degradation | Ensure all kit components, especially the cAMP standards and detection reagents, are stored correctly and have not expired. |
High Well-to-Well Variability
Issue: There are significant differences in the signal between replicate wells.
| Potential Cause | Recommended Action |
| Uneven cell plating | Ensure a homogenous cell suspension before and during plating. For adherent cells, avoid swirling the plate, which can cause cells to accumulate at the edges of the well.[7] Allow plates to sit at room temperature for a short period before incubation to allow for even settling. |
| Edge effects | Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[7] |
| Temperature fluctuations | Ensure uniform temperature across the plate during incubations. Avoid placing plates in areas of the incubator with poor temperature distribution. |
| Inconsistent reagent addition | Be consistent with the timing and technique of reagent addition to all wells. Using a multichannel pipette can improve consistency. |
Experimental Protocols
Protocol 1: Cell Preparation for cAMP Assay
A. Adherent Cells
-
Culture cells in T175 flasks until they reach 60-80% confluency.[5]
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add a cell dissociation solution (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.
-
Neutralize the dissociation solution with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at approximately 340 x g for 3-5 minutes.[4][5]
-
Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of complete growth medium to achieve the desired cell density for plating.
-
Dispense the cell suspension into a 96-well plate suitable for cell culture.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][5]
B. Suspension Cells
-
Culture cells to the optimal density in suspension culture flasks.
-
Transfer the cell suspension to a conical tube and centrifuge at 340 x g for 3-5 minutes.[5]
-
Aspirate the supernatant and resuspend the cell pellet in stimulation buffer to the desired concentration.
-
The cells are now ready to be dispensed into the assay plate.[4]
Protocol 2: cAMP Accumulation Assay
-
For adherent cells, aspirate the culture medium from the 96-well plate after overnight incubation.
-
Add stimulation buffer (e.g., phenol-free DMEM containing 0.1% BSA and a PDE inhibitor like 1 mM IBMX) to all wells and incubate for 1 hour at 37°C.[8]
-
Prepare serial dilutions of your GLP-1R agonist and this compound in stimulation buffer.
-
Add the agonist and/or this compound to the appropriate wells. Include wells for a positive control (e.g., Forskolin, which directly activates adenylyl cyclase) and a negative control (vehicle).[4]
-
Incubate the plate for the predetermined optimal time (e.g., 30 minutes) at 37°C.[8]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.
-
Proceed with the cAMP detection protocol as specified by the kit manufacturer. This will involve adding detection reagents and incubating.
-
Read the plate on a suitable plate reader.
-
Convert the raw data to cAMP concentrations using the concurrently generated cAMP standard curve.[8]
Visualizations
Signaling Pathway
Caption: GLP-1R signaling pathway with this compound modulation.
Experimental Workflow
Caption: General workflow for a cell-based cAMP assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting cAMP assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
LSN3160440 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSN3160440. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] It functions as a "molecular glue," stabilizing the interaction between the inactive form of GLP-1, GLP-1(9-36)NH2, and the GLP-1R.[1][2][3] This enhances the affinity and efficacy of GLP-1(9-36), promoting GLP-1R-mediated signaling pathways, such as cAMP production, in a glucose-dependent manner.[5][6][7] The cryo-electron microscopy structure shows that this compound binds to a site on the GLP-1R at the interface of transmembrane helices 1 and 2 (TM1 and TM2).[4][5][8]
Q2: What are the known solubility characteristics of this compound?
A2: While specific quantitative solubility data is not extensively published, this compound is known to have low water solubility.[2] It is generally recommended to first attempt dissolution in dimethyl sulfoxide (DMSO).[2] For in vivo experiments, specific formulations using co-solvents and suspending agents are suggested to achieve a suitable solution or suspension for administration.[2]
Q3: How should I store this compound to ensure its stability?
A3: For long-term stability, it is recommended to store the solid compound as received from the supplier under their specified conditions, which typically involves a dry, dark place at a low temperature. Once dissolved in a solvent such as DMSO, it is advisable to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions over time has not been extensively documented, so using freshly prepared dilutions is the best practice.
Troubleshooting Guide
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
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Decrease the final concentration: The concentration of this compound in your final assay medium may be exceeding its solubility limit. Try performing a dose-response experiment at lower concentrations.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final DMSO concentration in your assay. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to your aqueous buffer to improve the solubility of the compound. Be sure to test the effect of the surfactant on your cells in a control experiment.
-
Prepare a fresh dilution: Ensure you are preparing the aqueous dilution from your DMSO stock immediately before use, as the compound may precipitate out of the aqueous solution over time.
Q2: I am having difficulty preparing a stable formulation of this compound for my in vivo experiments. What are the recommended formulations?
A2: For compounds with low water solubility like this compound, several formulation strategies can be employed for in vivo studies. It is crucial to perform small-scale pilot tests of these formulations to ensure the compound remains in solution or as a fine suspension before administering to animals. The following tables summarize some common formulations suggested for compounds with poor water solubility.[2]
Data Presentation: In Vivo Formulation Strategies
Table 1: Injectable Formulations
| Formulation | Composition | Preparation Method |
| Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | Dissolve this compound in DMSO. Add Tween 80 and mix. Add saline gradually while mixing. |
| Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve this compound in DMSO. Add PEG300 and mix. Add Tween 80 and mix. Add saline gradually while mixing. |
| Formulation 3 | 10% DMSO, 90% Corn oil | Dissolve this compound in DMSO. Add to corn oil and mix thoroughly to form a clear solution or a fine suspension. |
| Formulation 4 | 20% SBE-β-CD in Saline | Prepare a 20% solution of SBE-β-CD in saline. Add this compound and mix. This formulation can be stored at 4°C for up to one week. |
Table 2: Oral Formulations
| Formulation | Composition | Preparation Method |
| Formulation 1 | 0.5% Carboxymethyl cellulose sodium (CMC-Na) | Prepare a 0.5% CMC-Na solution in deionized water. Suspend this compound in the CMC-Na solution. |
| Formulation 2 | 1% Methylcellulose | Prepare a 1% methylcellulose solution in deionized water. Suspend this compound in the methylcellulose solution. |
| Formulation 3 | PEG400 | Dissolve this compound directly in PEG400. |
| Formulation 4 | 0.2% Carboxymethyl cellulose | Prepare a 0.2% carboxymethyl cellulose solution in deionized water. Suspend this compound in the solution. |
| Formulation 5 | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Prepare a solution of 0.25% Tween 80 and 0.5% carboxymethyl cellulose in deionized water. Suspend this compound in the solution. |
| Formulation 6 | Food powders | Mix this compound directly with powdered animal food. |
Experimental Protocols
General Protocol for Solubilization and Use of this compound
-
Preparation of DMSO Stock Solution:
-
Start by dissolving a small, pre-weighed amount of this compound in pure DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for In Vitro Assays:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the DMSO stock in DMSO to achieve the desired intermediate concentrations.
-
Immediately before adding to the assay medium, dilute the intermediate DMSO solutions into the final aqueous buffer or cell culture medium. Add the diluted compound to the assay plate quickly to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the assay is consistent across all wells, including vehicle controls, and is below the tolerance level of your cell line (typically <0.5%).
-
-
Preparation of Formulations for In Vivo Studies:
-
Based on the chosen route of administration and desired dosage, select an appropriate formulation from the tables above.
-
Always start with a small-scale test to confirm that your desired concentration of this compound can be successfully formulated without immediate precipitation or stability issues.
-
For suspension formulations, ensure the mixture is homogenous before each administration.
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Always include a vehicle control group in your animal studies that receives the same formulation without the active compound.
-
Mandatory Visualizations
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Experimental workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Molecular Glues | 2765539-59-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing LSN3160440 aggregation in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the aggregation of the small molecule GLP-1 receptor positive allosteric modulator, LSN3160440, in aqueous solutions. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide also offers general principles and troubleshooting strategies applicable to poorly soluble small molecules in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a novel small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R). It functions as a "molecular glue," stabilizing the interaction between the inactive form of GLP-1 (GLP-1(9-36)NH2) and the GLP-1R, thereby potentiating its activity. Aggregation of this compound in aqueous solutions can lead to several experimental issues, including:
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Inaccurate concentration: Aggregates are not in solution, leading to a lower effective concentration of the active monomeric compound.
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Reduced biological activity: Only the soluble, monomeric form of the drug is typically active.
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Precipitation: Visible precipitation can interfere with assays and clog equipment.
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Non-specific effects: Aggregates can sometimes lead to off-target effects or cytotoxicity.
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Poor reproducibility: Inconsistent aggregation leads to variable experimental results.
Q2: I'm observing precipitation or cloudiness in my this compound solution. What are the likely causes?
A2: Precipitation of a small molecule like this compound in aqueous media is often due to its low intrinsic solubility. Common causes include:
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Exceeding Solubility Limit: The concentration of this compound in your final solution may be higher than its aqueous solubility.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to crash out of solution.
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pH Effects: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds.
-
Temperature Changes: Solubility is often temperature-dependent. A shift in temperature, for instance, from room temperature to 37°C in an incubator, can alter solubility.
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Interactions with Media Components: Components of your experimental media (e.g., salts, proteins) could interact with this compound and reduce its solubility over time.
Q3: What are the first steps I should take to troubleshoot this compound aggregation?
A3: A systematic approach is key. Start by:
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Verifying your calculations: Double-check that the final concentration of this compound is correct.
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Optimizing your dilution method: Avoid "solvent shock" by performing serial dilutions or adding the stock solution dropwise while vortexing.
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Assessing the impact of your solvent: Ensure the final concentration of any organic co-solvent (like DMSO) is low and consistent across experiments.
-
Controlling for temperature: Pre-warm your aqueous solutions to the experimental temperature before adding this compound.
If these initial steps do not resolve the issue, you may need to explore more advanced formulation strategies.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: Your this compound solution becomes cloudy or forms a visible precipitate immediately after adding the stock solution to your aqueous buffer or cell culture media.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Concentration Exceeds Aqueous Solubility | Determine the maximum soluble concentration of this compound in your specific aqueous medium through a solubility test (see Experimental Protocols). Work at or below this concentration. |
| "Solvent Shock" | Instead of a single large dilution, perform a stepwise serial dilution. Alternatively, add the stock solution dropwise to the pre-warmed and vortexing aqueous medium. |
| Inappropriate Solvent for Stock Solution | While DMSO is common, for some compounds, other organic solvents like ethanol or dimethylformamide (DMF) might be more suitable for the initial stock. However, always consider the compatibility of the solvent with your experimental system. |
Issue 2: Precipitation Over Time During Incubation
Symptoms: The this compound solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation (e.g., hours to days at 37°C).
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | Ensure that the maximum soluble concentration is determined at the experimental incubation temperature. Some compounds are less soluble at higher temperatures. |
| pH Shift in Media | The CO2 environment in a cell culture incubator can lower the pH of bicarbonate-buffered media. If this compound's solubility is pH-sensitive, this shift could cause precipitation. Consider using a medium with a more stable buffering system (e.g., HEPES) if compatible with your cells. |
| Interaction with Media Components | Components like salts or serum proteins can interact with the compound over time. Test the stability of this compound in your complete medium over the time course of your experiment. It may be necessary to add the compound to the cells immediately after preparation. |
| Evaporation | In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility of this compound. Use sealed plates or ensure proper humidification in the incubator. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that can be prepared in your specific aqueous medium without immediate precipitation.
Materials:
-
This compound
-
100% DMSO (or other suitable organic solvent)
-
Your aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or plate reader (optional, for quantitative analysis)
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). Ensure it is fully dissolved.
-
Set up Dilutions: In a series of tubes or wells, prepare your aqueous medium.
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Serial Dilution: Add a small, consistent volume of the this compound stock solution to the first tube/well to achieve the highest desired concentration (e.g., 100 µM). Vortex immediately.
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Perform 2-fold serial dilutions by transferring half of the volume to the next tube/well containing an equal volume of fresh medium. Repeat to create a range of concentrations.
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Incubate: Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours).
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Observe: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
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Quantitative Assessment (Optional): Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance compared to a vehicle control indicates precipitation.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear is considered the maximum soluble concentration for your experimental conditions.
Protocol 2: General Method for Preparing this compound Working Solutions
This protocol is a general guideline for preparing working solutions of this compound to minimize the risk of precipitation.
Materials:
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High-concentration this compound stock solution in 100% DMSO.
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Pre-warmed (to experimental temperature) aqueous buffer or cell culture medium.
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Sterile tubes.
-
Vortex mixer.
Procedure:
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low, consider making an intermediate dilution of your stock in 100% DMSO to allow for a larger, more accurate transfer volume.
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Aliquot Aqueous Medium: In a sterile tube, add the required volume of pre-warmed aqueous medium.
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Add Stock Solution: While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise.
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Final Vortex: Vortex the final solution for another 10-15 seconds to ensure homogeneity.
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Visual Inspection: Visually confirm that the solution is clear before use.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables illustrate how you can structure your own experimental data when troubleshooting aggregation.
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | ~10 | Soluble |
| DMSO | > 50 | Freely Soluble |
Table 2: Effect of Excipients on this compound Solubility in PBS pH 7.4 (Hypothetical Data)
| Excipient | Concentration (%) | This compound Solubility (µg/mL) | Fold Increase |
| None | - | < 1 | - |
| Tween® 80 | 0.1 | 15 | >15 |
| HP-β-CD | 1 | 50 | >50 |
| Solutol® HS 15 | 0.5 | 35 | >35 |
Visualizations
GLP-1 Receptor Signaling Pathway
Experimental Workflow for Troubleshooting Aggregation
Decision Tree for Formulation Strategy
interpreting unexpected results with LSN3160440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with LSN3160440.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] It functions as a "molecular glue," stabilizing the interaction between the inactive endogenous peptide GLP-1(9-36) and the GLP-1R.[1][2] This interaction converts GLP-1(9-36) from a weak partial agonist to a full agonist.[2]
Q2: Where does this compound bind to the GLP-1R?
A2: this compound binds to a distinct allosteric site on the GLP-1R, located at the extracellular side of the helical bundle in a pocket formed by residues in the interface between transmembrane helices 1 and 2 (TM1 and TM2).[3]
Q3: Is this compound selective?
A3: this compound has been reported to be selective against MET and 33 other diverse kinases, as well as 261 G-protein-coupled receptors (GPCRs).[3]
Q4: Does this compound potentiate the effects of other GLP-1R agonists?
A4: this compound exhibits strong probe dependence. It is a robust potentiator of GLP-1(9-36) but not of full-length GLP-1 or oxyntomodulin.[3]
Troubleshooting Guides
Issue 1: No or Low Potentiation of GLP-1(9-36) Activity Observed
Potential Causes:
-
Suboptimal Ligand Concentration: The concentration of GLP-1(9-36) may not be optimal for observing the potentiating effect of this compound.
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Cell Line Suitability: The cell line used may have low or variable expression of the human GLP-1R.
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Assay Conditions: The assay buffer, incubation time, or temperature may not be conducive to the ternary complex formation.
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Compound Integrity: The this compound compound may have degraded.
Troubleshooting Steps:
-
Optimize GLP-1(9-36) Concentration: Perform a dose-response curve of GLP-1(9-36) in the presence and absence of a fixed concentration of this compound to determine the optimal concentration range for potentiation.
-
Verify GLP-1R Expression: Confirm the expression level of functional GLP-1R in your cell line using a validated method such as radioligand binding or flow cytometry with a fluorescently labeled ligand.
-
Assay Condition Optimization:
-
Buffer Composition: Ensure the assay buffer composition is appropriate. Refer to established protocols for GLP-1R signaling assays.
-
Incubation Time: Vary the incubation time with this compound and GLP-1(9-36) to ensure sufficient time for the ternary complex to form and elicit a downstream signal.
-
-
Compound Quality Control: Verify the integrity and concentration of your this compound stock solution.
Issue 2: High Background Signal in the Absence of GLP-1(9-36)
Potential Causes:
-
This compound Agonist Activity: At high concentrations, this compound might exhibit some intrinsic agonist activity.
-
Constitutive Receptor Activity: The cell line may have high constitutive (ligand-independent) activity of the GLP-1R.
-
Off-Target Effects: this compound could be interacting with other signaling pathways in the cell, leading to the observed signal.[4][5]
Troubleshooting Steps:
-
This compound Dose-Response: Perform a dose-response curve of this compound alone to determine if it exhibits agonist activity at the concentrations used.
-
Use a GLP-1R Antagonist: Treat the cells with a known GLP-1R antagonist, such as exendin(9-39), to see if the background signal is mediated by the GLP-1R.
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Parental Cell Line Control: Test the effect of this compound on the parental cell line that does not express the recombinant GLP-1R to check for off-target effects.
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Re-evaluate Assay Window: If some background activity is unavoidable, ensure that the potentiation of GLP-1(9-36) provides a sufficient signal-to-background ratio for a robust assay window.
Issue 3: Inconsistent or Variable Results Between Experiments
Potential Causes:
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Cell Passage Number: The expression and signaling of GPCRs can change with increasing cell passage number.
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Reagent Variability: Inconsistent concentrations or quality of reagents (e.g., this compound, GLP-1(9-36), assay components) can lead to variability.
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Intra-individual Biologic Variation: Biological systems inherently have a degree of variability.[6]
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined and narrow passage number range for all experiments.
-
Reagent Quality Control: Prepare fresh dilutions of this compound and GLP-1(9-36) for each experiment from a validated stock. Aliquot and store stocks appropriately.
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Include Proper Controls: Always include positive and negative controls in each experiment to monitor for consistency. This could include a known GLP-1R agonist as a positive control.
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Increase Replicates: Increase the number of technical and biological replicates to improve the statistical power and reliability of your results.
Pharmacological Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLP-1R | [1] |
| Binding Site | Allosteric site between TM1 and TM2 of GLP-1R | [3] |
| Primary Effect | Stabilizes GLP-1(9-36) binding to GLP-1R | [1][2] |
| Functional Consequence | Converts GLP-1(9-36) to a full agonist | [2] |
| Selectivity | Selective against various kinases and GPCRs | [3] |
| Probe Dependence | Potentiates GLP-1(9-36), but not full-length GLP-1 or oxyntomodulin | [3] |
Experimental Protocols & Methodologies
A standard experimental approach to characterize the activity of this compound typically involves a cell-based assay measuring a downstream signaling event of GLP-1R activation, such as cyclic AMP (cAMP) accumulation or calcium mobilization.
General Protocol for cAMP Accumulation Assay:
-
Cell Seeding: Seed cells expressing human GLP-1R (e.g., HEK-293 or CHO cells) into a 96-well plate and culture overnight.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer, often a Krebs-Ringer-HEPES buffer, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
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Compound Preparation: Prepare serial dilutions of this compound and GLP-1(9-36) in the assay buffer.
-
Cell Treatment:
-
Remove culture media from the cells and wash with assay buffer.
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Add this compound (at various concentrations or a fixed concentration) to the cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add GLP-1(9-36) (at various concentrations) to the wells. Include wells with GLP-1(9-36) alone and this compound alone as controls.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
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Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Visualizations
Caption: Mechanism of this compound as a molecular glue.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK—A web service for small-molecule docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems in interpreting laboratory tests. What do unexpected results mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in LSN3160440 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving LSN3160440, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GLP-1 receptor. It functions as a "molecular glue," stabilizing the interaction between the inactive metabolite of GLP-1, GLP-1(9-36)NH2, and the GLP-1R.[1] This stabilization enhances the potency and efficacy of GLP-1(9-36)NH2, leading to increased downstream signaling, such as cyclic AMP (cAMP) production, and ultimately augmenting glucose-dependent insulin secretion.[2] this compound binds to a site located between the first and second transmembrane domains (TM1 and TM2) of the GLP-1R.[1]
Q2: What is "probe dependency" and how does it relate to this compound?
A2: Probe dependency is a phenomenon observed with allosteric modulators where the modulator's effect is dependent on the specific orthosteric ligand (the "probe") binding to the receptor. This compound exhibits strong probe dependence, meaning it robustly potentiates the activity of GLP-1(9-36)NH2 but not other endogenous ligands like full-length GLP-1 or oxyntomodulin.[2] This is a critical consideration for experimental design, as the choice of orthosteric ligand will significantly impact the observed effects of this compound.
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective compound. It has been shown to be selective against the MET kinase and 33 other diverse kinases, as well as 261 other G-protein coupled receptors (GPCRs).[2][3]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided. The stability of this compound in aqueous solutions for extended periods is limited, and fresh preparations are recommended for assays.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments with this compound and troubleshooting guidance to address common issues and improve the signal-to-noise ratio.
In Vitro Assays
1. cAMP Accumulation Assay
This assay measures the ability of this compound to potentiate GLP-1(9-36)NH2-mediated cAMP production in cells expressing the GLP-1R.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay to assess this compound activity.
Detailed Protocol:
-
Cell Culture: Seed HEK293 or CHO cells stably expressing the human GLP-1R in 96-well plates at a density of 20,000-40,000 cells per well and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound and GLP-1(9-36)NH2 in a suitable assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound to the wells, followed immediately by the addition of GLP-1(9-36)NH2.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High background signal | - High basal cAMP levels in cells- Contamination of reagents | - Reduce cell seeding density.- Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.- Use fresh, high-quality reagents. |
| Low signal-to-noise ratio | - Low GLP-1R expression- Suboptimal concentration of GLP-1(9-36)NH2- Insufficient incubation time | - Use a cell line with higher GLP-1R expression or optimize transfection efficiency.- Perform a dose-response curve for GLP-1(9-36)NH2 to determine an EC20 or lower concentration for potentiation experiments.- Optimize the incubation time (typically 30-60 minutes). |
| Variability between replicates | - Inconsistent cell numbers- Pipetting errors | - Ensure even cell seeding.- Use calibrated pipettes and careful pipetting techniques. |
| No potentiation observed | - Incorrect orthosteric ligand used- this compound degradation | - Confirm the use of GLP-1(9-36)NH2, as this compound shows probe dependence.[2]- Prepare fresh solutions of this compound for each experiment. |
2. Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding affinity of GLP-1(9-36)NH2 to the GLP-1R.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay to assess this compound's effect on ligand affinity.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing GLP-1R.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., [125I]-Exendin(9-39)), a fixed concentration of this compound, and varying concentrations of unlabeled GLP-1(9-36)NH2.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High non-specific binding | - Radioligand sticking to filters or plate- Insufficient washing | - Pre-treat filters with polyethyleneimine (PEI).- Include a blocking agent like BSA in the assay buffer.- Optimize the number and volume of washes. |
| Low specific binding | - Low receptor density in membranes- Degraded radioligand | - Use membranes with higher receptor expression.- Use a fresh batch of radioligand and store it properly. |
| Inconsistent results | - Incomplete separation of bound and free ligand- Pipetting errors | - Ensure the filtration and washing steps are performed quickly and consistently.- Use precise pipetting techniques. |
In Vivo Experiments
1. Oral Glucose Tolerance Test (OGTT) in Rodents
This experiment evaluates the effect of this compound on glucose disposal in vivo.
Experimental Workflow:
Caption: Workflow for an oral glucose tolerance test (OGTT) in rodents.
Detailed Protocol:
-
Animal Preparation: Fast male Wistar rats or C57BL/6J mice overnight (16-18 hours) with free access to water.
-
Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels.
-
Dosing: Administer this compound orally or via intraperitoneal injection. Co-administration with GLP-1(9-36)NH2 may be necessary to observe the full effect.
-
Glucose Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge and measure blood glucose levels.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High variability in glucose levels | - Stress during handling and blood sampling- Inconsistent fasting times | - Acclimatize animals to handling and sampling procedures.- Ensure a consistent fasting period for all animals. |
| No significant effect of this compound | - Inadequate dose or route of administration- Insufficient levels of endogenous GLP-1(9-36)NH2 | - Perform a dose-response study to determine the optimal dose.- Consider co-administration of exogenous GLP-1(9-36)NH2. |
| Hypoglycemia at baseline | - Prolonged fasting | - Reduce the fasting duration if necessary, ensuring it is consistent across all groups. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: this compound-mediated potentiation of GLP-1R signaling.
References
LSN3160440 quality control and purity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of LSN3160440, a positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique is capable of separating this compound from potential synthesis-related impurities and degradation products. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to confirm the identity of the main peak and to characterize any detected impurities.
Q2: What is the expected purity specification for this compound?
A2: For research-grade this compound, a purity of ≥98% is generally expected. However, for use in preclinical and clinical studies, higher purity (e.g., ≥99.5%) with well-characterized impurity profiles is required.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored as a solid powder in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.
Troubleshooting Guide for HPLC Analysis
Issue 1: Unexpected peaks in the chromatogram.
-
Possible Cause A: Contamination. The unexpected peaks may arise from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all solvents are HPLC-grade and filtered. Use clean glassware for sample and mobile phase preparation.
-
-
Possible Cause B: Sample Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh sample from a new stock vial and re-inject. Review storage conditions to ensure they are appropriate.
-
-
Possible Cause C: Synthesis-related impurities. The peaks may be impurities from the synthesis of this compound.
-
Solution: If the peaks are consistently present in multiple batches, they are likely synthesis-related. Use LC-MS to identify the mass of the impurities and infer their potential structures.
-
Issue 2: Poor peak shape (tailing or fronting).
-
Possible Cause A: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause B: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. For amine-containing compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) often improves peak shape.
-
-
Possible Cause C: Column degradation. The stationary phase of the HPLC column may be degraded.
-
Solution: Replace the column with a new one of the same type.
-
Issue 3: Inconsistent retention times.
-
Possible Cause A: Fluctuations in mobile phase composition. Inaccurate mixing of the mobile phase solvents can cause retention time shifts.
-
Solution: Ensure the mobile phase is well-mixed. If using a gradient, check the pump's performance.
-
-
Possible Cause B: Temperature fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause C: Column equilibration. The column may not be properly equilibrated with the mobile phase before injection.
-
Solution: Equilibrate the column for a sufficient amount of time (e.g., 10-15 column volumes) before starting the analysis.
-
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound.
Methodology:
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL. |
Data Presentation: Purity Calculation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Identity Confirmation by Mass Spectrometry (MS)
The identity of the this compound peak can be confirmed by LC-MS.
Methodology:
| Parameter | Recommended Conditions |
| Instrument | LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | m/z 100 - 1000 |
Expected Result:
This compound has a molecular weight of 480.43 g/mol . In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 481.16.
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Technical Support Center: LSN3160440 Probe Dependency in Functional Assays
Welcome to the technical support center for LSN3160440, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for functional assays involving this unique molecular glue.
This compound acts as a protein-protein interaction stabilizer, enhancing the binding and signaling of the inactive GLP-1 metabolite, GLP-1(9-36), at the GLP-1R.[1][2] A critical characteristic of this compound is its strong probe dependency , meaning its potentiating effect is highly specific to GLP-1(9-36) and is not observed with other GLP-1R ligands like the full-length, active GLP-1(7-36) or oxyntomodulin.[3] This unique mechanism necessitates careful consideration in experimental design and data interpretation.
This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visualizations to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of the GLP-1 receptor. It functions as a "molecular glue" by binding to a site on the GLP-1R and stabilizing the interaction between the receptor and the inactive form of GLP-1, specifically GLP-1(9-36).[1][2] This stabilization enhances the potency and efficacy of GLP-1(9-36) in downstream signaling pathways, such as cAMP production.[3]
Q2: What is "probe dependency" and why is it important for this compound?
A2: Probe dependency refers to the phenomenon where the effect of an allosteric modulator is dependent on the specific orthosteric ligand (the "probe") being used.[4][5] this compound exhibits strong probe dependency, showing robust potentiation of GLP-1(9-36) activity while having little to no effect in the presence of full-length GLP-1(7-36) or oxyntomodulin.[3] This is a critical consideration for designing and interpreting your experiments. Using an inappropriate probe will likely result in a failure to observe the effects of this compound.
Q3: What are the primary functional assays used to characterize this compound activity?
A3: The most common in vitro functional assays are cAMP accumulation assays in cells expressing the GLP-1R and glucose-stimulated insulin secretion (GSIS) assays using pancreatic islets.[4][6] These assays directly measure the downstream consequences of GLP-1R activation.
Q4: What is the binding site of this compound on the GLP-1R?
A4: Cryo-electron microscopy has revealed that this compound binds to a pocket on the extracellular side of the GLP-1R, at the interface between transmembrane helices 1 (TM1) and 2 (TM2).[1][7] This binding site is distinct from the orthosteric binding site for GLP-1.
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in DMSO for in vitro use.[1] For in vivo studies, various formulations can be used, such as suspension in carboxymethyl cellulose.[1] It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Always refer to the manufacturer's data sheet for specific solubility and stability information.
Troubleshooting Guide
This section addresses common issues that may arise during functional assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No potentiation of GLP-1R signaling observed with this compound. | Incorrect Orthosteric Probe: You are using full-length GLP-1(7-36) or another agonist instead of GLP-1(9-36). This compound's effect is highly dependent on GLP-1(9-36).[3] | Action: Switch to GLP-1(9-36) as the orthosteric ligand in your assay. Verification: Run a control with GLP-1(7-36) to confirm the lack of potentiation, which is an expected outcome. |
| Suboptimal Concentration of GLP-1(9-36): The concentration of GLP-1(9-36) may be too high, masking the potentiating effect of this compound. | Action: Perform a dose-response curve for GLP-1(9-36) in the presence and absence of a fixed concentration of this compound. A good starting point for observing potentiation is the EC20 or EC50 of GLP-1(9-36). | |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Action: Prepare fresh dilutions of this compound from a new stock. Verification: If possible, verify the integrity of the compound using analytical methods. | |
| High background signal or variability in the assay. | Cell Health and Density: Inconsistent cell numbers or poor cell health can lead to variable results. | Action: Ensure consistent cell seeding density and monitor cell viability. Allow cells to properly adhere and recover before the assay. |
| Assay Buffer Components: Components in the assay buffer may interfere with the assay. | Action: Review and optimize the assay buffer composition. For cAMP assays, ensure the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[4] | |
| Weak or lower-than-expected potentiation. | This compound Concentration: The concentration of this compound may be suboptimal. | Action: Perform a concentration-response curve for this compound in the presence of a fixed, sub-maximal concentration of GLP-1(9-36) to determine the optimal concentration for potentiation. |
| Receptor Expression Levels: Low expression of GLP-1R in the cell line can limit the maximal response. | Action: Verify GLP-1R expression levels in your cell line using methods like qPCR or Western blot. Consider using a cell line with higher or more stable receptor expression. | |
| Unexpected agonist activity of this compound alone. | Assay Artifact: Some assay formats may produce artifacts. | Action: Run appropriate vehicle controls for this compound. Verification: this compound is not expected to have significant agonist activity on its own. If agonist activity is observed, carefully re-evaluate the experimental conditions and controls. |
Key Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is for measuring the potentiation of GLP-1(9-36)-induced cAMP production by this compound in a cell line expressing the human GLP-1R (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX)
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GLP-1(9-36) peptide
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This compound
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cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
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96-well or 384-well white assay plates
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into the assay plates at a predetermined optimal density and culture overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing the phosphodiesterase inhibitor. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of GLP-1(9-36) and this compound in assay buffer. To test for potentiation, prepare solutions of GLP-1(9-36) in the presence of a fixed concentration of this compound, and vice versa.
-
Cell Stimulation: Add the prepared compound solutions to the cells. Include controls for basal (buffer only), this compound alone, and GLP-1(9-36) alone.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the concentration-response curves and calculate EC50 values.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the measurement of insulin secretion from isolated pancreatic islets in response to glucose, GLP-1(9-36), and this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
GLP-1(9-36) peptide
-
This compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in 24-well plates (e.g., 5-10 islets per well). Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C.
-
Treatment Incubation: After pre-incubation, replace the buffer with fresh KRB buffer containing the treatment conditions:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + GLP-1(9-36)
-
High glucose + this compound
-
High glucose + GLP-1(9-36) + this compound
-
-
Incubation: Incubate the islets for 60-90 minutes at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well or total protein content. Compare the insulin secretion across different treatment groups.
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue to stabilize GLP-1(9-36) binding to GLP-1R.
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for the functional characterization of this compound.
Troubleshooting Logic for this compound Assays
Caption: A decision tree for troubleshooting common issues in this compound functional assays.
References
- 1. This compound | Molecular Glues | 2765539-59-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing experimental artifacts with LSN3160440
Welcome to the technical support center for LSN3160440, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts and effectively utilizing this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GLP-1 receptor. It functions as a "molecular glue" by stabilizing the interaction between the GLP-1R and its inactive metabolite, GLP-1(9-36)NH2.[1] This interaction potentiates the activity of GLP-1(9-36)NH2, effectively converting it from a weak partial agonist to a full agonist.[2] this compound binds to a site topographically distinct from the orthosteric ligand binding pocket, at the interface of transmembrane helices 1 and 2 (TM1 and TM2).[3][4]
Q2: What is "probe dependency" and how does it apply to this compound?
A2: Probe dependency is a phenomenon observed with allosteric modulators where the modulator's effect is dependent on the specific orthosteric ligand ("probe") it is paired with. This compound exhibits strong probe dependence, robustly potentiating the activity of GLP-1(9-36)NH2 but not the full-length, active form of GLP-1 (GLP-1(7-36)NH2) or oxyntomodulin.[5] This specificity is a critical consideration in experimental design.
Q3: What are the known off-target effects of this compound?
A3: this compound was developed from a screening hit that was a known MET kinase inhibitor. However, through optimization, this compound has been shown to be highly selective. It displays selectivity against the MET kinase and a panel of 33 other diverse kinases, as well as 261 G-protein coupled receptors (GPCRs).[5] While off-target effects are minimal, it is always good practice to include appropriate controls in your experiments to monitor for any unexpected activity.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, fresh dilutions from a DMSO stock solution should be prepared. Studies on the stability of compounds in DMSO suggest that while many are stable, the presence of water can be a more significant factor in compound degradation than oxygen.[6] It is advisable to use anhydrous DMSO and minimize freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assays
Issue 1: Low or no signal in cAMP accumulation assays.
| Potential Cause | Troubleshooting Step |
| Low GLP-1R Expression | Confirm GLP-1R expression in your cell line using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX (100-500 µM), in your assay buffer to prevent the breakdown of cAMP.[7] |
| Suboptimal Stimulation Time | Perform a time-course experiment to determine the peak cAMP response time for your specific cell line and experimental conditions. |
| This compound or GLP-1(9-36)NH2 Degradation | Prepare fresh dilutions of both this compound and GLP-1(9-36)NH2 for each experiment from frozen stocks. |
| Incorrect Assay Conditions | Ensure the assay is performed in the presence of GLP-1(9-36)NH2, as this compound's potentiation is probe-dependent. |
Issue 2: High background or variability in insulin secretion assays from isolated islets.
| Potential Cause | Troubleshooting Step |
| Islet Health and Viability | Ensure proper islet isolation technique to maximize viability. Allow islets to recover for at least 2 hours post-isolation before starting the experiment. |
| Basal Insulin Secretion | Pre-incubate islets in low-glucose media to establish a stable baseline before stimulation.[8] |
| Inconsistent Islet Size | Hand-pick islets of similar size for each experimental replicate to reduce variability in insulin content. |
| Reagent Purity | Use high-purity glucose and other reagents. Ensure the GLP-1(9-36)NH2 peptide is of high quality and stored correctly. |
| Glucose-Dependent Effect | Remember that this compound's potentiation of insulin secretion is glucose-dependent.[9] Ensure appropriate low and high glucose concentrations are used as controls. |
In Vivo Assays
Issue 3: Poor in vivo efficacy or high variability in animal studies.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | This compound has been successfully administered via oral gavage.[10][11] Ensure proper vehicle formulation to aid absorption. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For injections, a mixture of DMSO and corn oil (e.g., 10:90) can be considered.[12] |
| Incorrect Dosing | Perform a dose-response study to determine the optimal concentration of this compound for your animal model and desired effect. |
| Timing of Administration | The timing of this compound administration relative to the glucose challenge or other stimuli is critical. This should be optimized based on the pharmacokinetic profile of the compound. |
| Animal Stress | Handle animals carefully to minimize stress, which can impact glucose homeostasis and introduce variability. |
| Probe Availability | Ensure that the experimental design accounts for the endogenous levels of GLP-1(9-36)NH2 in the animal model, as this is the probe that this compound potentiates. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human GLP-1R in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 500 µM IBMX.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a fixed, sub-maximal concentration of GLP-1(9-36)NH2 (e.g., EC20) in the assay buffer.
-
Stimulation: Wash the cells once with assay buffer. Add the this compound dilutions to the wells, followed immediately by the addition of GLP-1(9-36)NH2. Include control wells with vehicle, this compound alone, and GLP-1(9-36)NH2 alone.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Islet Recovery: Allow islets to recover for 2 hours in RPMI-1640 medium supplemented with 10% FBS and 11 mM glucose.
-
Pre-incubation: Hand-pick islets of similar size and place 10 islets per well in a 24-well plate. Pre-incubate for 1 hour at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
16.7 mM glucose + this compound
-
16.7 mM glucose + GLP-1(9-36)NH2
-
16.7 mM glucose + this compound + GLP-1(9-36)NH2
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Ligand | Condition | EC50 / Ki (nM) |
| cAMP Accumulation | GLP-1(9-36)NH2 | + 1 µM this compound | ~1 |
| cAMP Accumulation | GLP-1(9-36)NH2 | - this compound | >1000 |
| Radioligand Binding | GLP-1(9-36)NH2 | + 10 µM this compound | 0.77 |
| Radioligand Binding | GLP-1(9-36)NH2 | - this compound | 105 |
Note: The above values are approximate and may vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Troubleshooting workflow for low cAMP signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Molecular Glues | 2765539-59-9 | Invivochem [invivochem.com]
Validation & Comparative
LSN3160440: A Novel Allosteric Modulator Approach to GLP-1 Receptor Activation Compared to Full Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LSN3160440, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), and traditional full GLP-1R agonists. The comparison is based on their distinct mechanisms of action and efficacy, supported by available experimental data.
Introduction
Full GLP-1R agonists, such as semaglutide and liraglutide, have become cornerstone therapies for type 2 diabetes and obesity.[1] These molecules mimic the endogenous GLP-1 hormone, directly activating the GLP-1R to stimulate insulin secretion, suppress glucagon, slow gastric emptying, and promote satiety.[2] this compound represents a novel therapeutic strategy. It is not a direct agonist but a PAM that acts as a "molecular glue."[3][4] It stabilizes the interaction between the GLP-1R and the endogenous, largely inactive metabolite GLP-1(9-36)NH2.[5] This unique mechanism enhances the affinity and efficacy of this metabolite, effectively converting it from a very weak partial agonist into a full agonist.[6]
Mechanism of Action: A Tale of Two Approaches
Full GLP-1R agonists bind to the orthosteric site of the receptor, initiating a conformational change that triggers downstream signaling cascades, primarily through Gαs coupling and subsequent cyclic adenosine monophosphate (cAMP) production.[7]
This compound, in contrast, binds to an allosteric site within the transmembrane domain of the GLP-1R, at the interface of TM1 and TM2.[8] Its key function is to stabilize the binding of GLP-1(9-36)NH2, a metabolite present in circulation at higher concentrations than active GLP-1(7-36)NH2.[8] This ternary complex (Receptor-PAM-Metabolite) mimics the active state induced by a full agonist.
Efficacy Comparison: In Vitro Data
The primary measure of in vitro efficacy for GLP-1R activation is the stimulation of cAMP production in engineered cell lines. Full agonists are characterized by their high potency (low EC50 value) and ability to elicit a maximal response. This compound's efficacy is unique in that it is "probe-dependent"—it requires the presence of GLP-1(9-36) to function.
| Compound/Combination | Cell Line | Assay | Potency (EC50) | Efficacy (% of Full Agonist) | Citation |
| Full Agonists | |||||
| Semaglutide | CHO (hGLP-1R) | cAMP | 31 pM (in 0.1% BSA) | Full Agonist | [4] |
| Liraglutide | CHO (hGLP-1R) | cAMP | 114 pM (in 0.1% BSA) | Full Agonist | [4] |
| PAM + Metabolite | |||||
| GLP-1(9-36)NH2 | HEK293 (hGLP-1R) | cAMP | ~1.12 µM | ~3% | [6][9] |
| GLP-1(9-36)NH2 + this compound (1 µM) | HEK293 (hGLP-1R) | cAMP | ~1500-fold shift (nM range) | Full Agonist | [6][10] |
Note: Direct EC50 values for the this compound combination are not typically reported using standard models due to the low intrinsic activity of GLP-1(9-36) alone. The data reflects the profound potentiation effect.[3][6]
Efficacy Comparison: In Vivo & Ex Vivo Data
In vivo and ex vivo studies focus on physiologically relevant endpoints like insulin secretion and glucose tolerance. Data shows the combination of this compound and GLP-1(9-36) can produce an insulinotropic effect comparable to the native full agonist GLP-1(7-36).
Table 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
| Treatment (at 11.2 mM Glucose) | Relative Insulin Secretion | Citation |
| Vehicle | Baseline | [3] |
| GLP-1(7-36) (Full Agonist) | Significant Increase vs. Vehicle | [3] |
| This compound alone | No significant increase | [3] |
| GLP-1(9-36) alone | No significant increase | [3] |
| This compound + GLP-1(9-36) | Significant Increase, comparable to GLP-1(7-36) | [3] |
Table 3: In Vivo Glucose and Weight Management in Rodent Models
| Compound | Animal Model | Primary Endpoint | Result | Citation |
| Full Agonist | ||||
| Semaglutide (1.0 mg/kg) | DIO Mice | Body Weight | ~22% reduction from baseline over 3 weeks | [11] |
| Semaglutide (0.23 mg/kg, oral) | DIO Mice | Blood Glucose | Significant decrease at 4 hours post-dose | [2] |
| PAM + Metabolite | ||||
| This compound (5 mg/kg) + GLP-1(9-36) (50 nmol/kg) | Wistar Rats | Plasma Insulin (following glucose bolus) | Peak insulin response comparable to GLP-1(7-36) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro cAMP Accumulation Assay
This assay quantifies the intracellular second messenger cAMP, a direct product of GLP-1R activation via the Gαs pathway.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human GLP-1R are commonly used.[4]
-
Assay Principle: Competitive immunoassays are frequently employed. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen use a labeled cAMP analog that competes with cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
Procedure:
-
Cells are seeded into microplates and cultured.
-
Culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Test compounds (full agonists or this compound in combination with GLP-1(9-36)) are added at varying concentrations.
-
Following incubation, cells are lysed, and detection reagents are added.
-
The plate is read, and data are normalized to vehicle and a maximal stimulation control. A four-parameter logistic model is used to fit concentration-response curves and determine EC50 and maximal efficacy (Emax).
-
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)
This assay uses isolated pancreatic islets to measure insulin release in response to glucose and test compounds, providing a more physiologically relevant system than engineered cell lines.
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion of the pancreas followed by density gradient purification.
-
Procedure:
-
Isolated islets are cultured for a short period to recover.
-
Groups of islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).[3]
-
The buffer is then replaced with a high-glucose buffer (e.g., 11.2 or 16.7 mM glucose) containing the test compounds (e.g., GLP-1(7-36), this compound + GLP-1(9-36), or vehicle).[3]
-
After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
Insulin concentration in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) or similar immunoassay.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess how well an organism processes a glucose load and the effect of a therapeutic agent on this process.
-
Animal Models: Typically performed in mice or rats (e.g., Wistar rats or DIO mice).[2][3]
-
Procedure:
-
Animals are fasted overnight to establish a baseline glucose level.
-
The test compound (e.g., semaglutide or this compound + GLP-1(9-36)) or vehicle is administered (e.g., via subcutaneous injection or oral gavage) at a specific time point before the glucose challenge.
-
A concentrated glucose solution is administered orally (gavage).
-
Blood samples are collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose administration.
-
Blood glucose levels are measured immediately using a glucometer.
-
The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is often calculated to represent the total glycemic excursion.
-
Conclusion
This compound and full GLP-1R agonists achieve the same downstream effect—GLP-1R activation—through fundamentally different mechanisms. Full agonists directly substitute for the endogenous ligand, while this compound uniquely harnesses a prevalent but inactive metabolite, restoring its function. The experimental data indicates that the this compound-based PAM approach can achieve efficacy comparable to that of a native full agonist in stimulating insulin secretion. This "molecular glue" strategy represents an innovative and viable alternative to traditional orthosteric agonism in the development of therapies for metabolic diseases. Further research, including direct head-to-head in vivo comparisons with therapeutic full agonists on endpoints like weight loss and long-term glycemic control, will be critical in fully defining the therapeutic potential of this novel class of compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of LSN3160440: A Comparative Analysis of its GPCR Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the selectivity profile of LSN3160440, a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R), against other G-protein coupled receptors (GPCRs).
This compound is a novel small molecule that acts as a "molecular glue," stabilizing the interaction between the inactive metabolite of GLP-1, GLP-1(9-36), and the GLP-1R. This allosteric modulation effectively converts the metabolite into a full agonist, presenting a promising therapeutic strategy. A critical aspect of its preclinical evaluation is its specificity, or its propensity to interact with other GPCRs, which could lead to off-target effects.
High Selectivity of this compound
This compound has demonstrated a high degree of selectivity. In comprehensive screening studies, it was tested against a panel of 261 diverse GPCRs and was found to be highly selective for the GLP-1R.[1][2] This indicates a low potential for off-target effects mediated by other GPCRs.
While the full dataset from the 261 GPCR screen is not publicly available, the potent and specific interaction with the GLP-1R is well-documented through binding and functional assays.
Quantitative Analysis of this compound's Affinity at the GLP-1R
The positive allosteric modulation of this compound is evident in its ability to enhance the binding affinity of GLP-1R ligands. The following table summarizes the binding affinities (Ki) of various GLP-1R peptides in the presence and absence of this compound.
| Ligand | Condition | Ki (nM) |
| GLP-1(7-36) | Without this compound | 0.24 |
| GLP-1(7-36) | With 10 µM this compound | 0.17 |
| Oxyntomodulin (OXM) | Without this compound | 130 |
| Oxyntomodulin (OXM) | With 10 µM this compound | 32 |
| GLP-1(9-36) | Without this compound | 105 |
| GLP-1(9-36) | With 10 µM this compound | 0.77 |
Data sourced from competitive binding assays using [¹²⁵I]GLP-1(7-36) as the radioligand.[3]
These data clearly illustrate that this compound significantly enhances the binding affinity of the otherwise low-affinity ligand GLP-1(9-36) by over 100-fold, showcasing its potent positive allosteric effect.
Comparison with an Alternative GLP-1R PAM: V-0219
To provide a comparative perspective, we examine V-0219, another orally active small-molecule PAM of the GLP-1R.[4] Similar to this compound, V-0219 is reported to have a favorable selectivity profile with no significant off-target activities observed.[5][6][7][8]
Functional Potency Comparison
The following table compares the functional potency of this compound and V-0219 in potentiating GLP-1R-mediated signaling.
| Compound | Assay | Parameter | Value |
| This compound | cAMP Accumulation | Potentiation of GLP-1(9-36) | ~1500-fold shift in potency |
| V-0219 | Insulin Secretion | Potentiation of GLP-1 | EC50 of 0.008 nM |
This compound data reflects the fold-shift in potency of GLP-1(9-36) in a cAMP assay.[3] V-0219 data reflects the EC50 for the potentiation of GLP-1 induced insulin secretion in INS-1 cells.[5]
While a direct head-to-head comparison of the full selectivity profiles against a broad GPCR panel is not available in the public domain, both compounds are presented as highly selective positive allosteric modulators of the GLP-1R.
Signaling Pathways and Experimental Workflows
To further understand the context of this compound's action, the following diagrams illustrate the canonical GLP-1R signaling pathway and a typical experimental workflow for assessing compound selectivity.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. Below are summaries of the key assays used to characterize this compound and similar molecules.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line engineered to express the target GPCR (e.g., HEK293 cells expressing human GLP-1R).[9][10][11] The cells are homogenized, and the membrane fraction is isolated through centrifugation.[12]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]GLP-1(7-36)) that is known to bind to the target receptor, and varying concentrations of the unlabeled test compound (e.g., this compound).[12][13]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. This is typically done for 60-90 minutes at a controlled temperature (e.g., 30°C).[12]
-
Separation: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the cell membranes.[12]
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The data are plotted, and the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) following GPCR activation.
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293-hGLP-1R) are cultured in 96-well plates.[14][15]
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]
-
Compound Addition: The cells are then treated with the test compound (e.g., this compound) in the presence of an agonist (e.g., GLP-1(9-36)).
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.[16]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound to generate a dose-response curve, from which parameters like EC50 (the concentration of compound that produces 50% of the maximal response) can be determined.
Conclusion
The available data strongly supports that this compound is a highly selective positive allosteric modulator of the GLP-1R. Its minimal interaction with a large panel of other GPCRs underscores its potential as a specific therapeutic agent with a reduced risk of off-target effects. The comparison with another GLP-1R PAM, V-0219, further highlights the ongoing efforts to develop selective, orally available modulators for this important therapeutic target. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the selectivity profiles of novel compounds in drug discovery and development.
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 9. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 10. HEK293/Human GLP-1R Stable Cell Line (Low Expression) | ACROBiosystems [acrobiosystems.com]
- 11. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Comparison Guide: Validating LSN3160440 Activity in Glucagon-like Peptide-1 Receptor (GLP-1R) Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target activity of LSN3160440, a positive allosteric modulator (PAM) of the GLP-1 receptor, using a Glp-1r knockout (KO) mouse model. The primary objective is to demonstrate that the therapeutic effects of this compound are exclusively mediated through its interaction with the GLP-1R.
This compound is a unique small molecule that acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its inactive metabolite, GLP-1(9-36).[1][2][3] This action effectively converts the inactive peptide into a full agonist, enhancing glucose-dependent insulin secretion.[4][5][6] To confirm that this mechanism is the sole driver of its pharmacological effects, experiments in Glp-1r KO mice are essential. These mice, which lack the GLP-1 receptor, should not respond to this compound if its activity is on-target.[7]
Core Validation Principle
The fundamental logic of this validation strategy is straightforward: a compound whose activity is dependent on a specific receptor will be effective in wild-type (WT) animals that possess the receptor but will show no effect in knockout (KO) animals that lack it. Any physiological response observed in KO mice would suggest potential off-target effects.
Caption: Logical model for validating this compound's on-target activity.
Experimental Design and Protocols
A robust validation study involves comparing the effects of this compound against a vehicle control in both WT and Glp-1r KO mice across key physiological parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 6. researchgate.net [researchgate.net]
- 7. glucagon.com [glucagon.com]
A Comparative Guide: LSN3160440 and Oxyntomodulin at the GLP-1 Receptor
For researchers and professionals in drug development, understanding the nuanced interactions of novel compounds with the glucagon-like peptide-1 receptor (GLP-1R) is paramount. This guide provides a detailed, data-driven comparison of two distinct modulators of the GLP-1R: LSN3160440, a synthetic positive allosteric modulator (PAM), and oxyntomodulin, an endogenous dual agonist peptide.
At a Glance: Key Differences
| Feature | This compound | Oxyntomodulin |
| Compound Type | Small molecule positive allosteric modulator (PAM) | Endogenous peptide hormone |
| Mechanism of Action at GLP-1R | Acts as a "molecular glue" to potentiate the activity of the inactive GLP-1 metabolite, GLP-1(9-36).[1][2][3] It is "probe-dependent" and does not potentiate the effects of oxyntomodulin or full-length GLP-1.[2][3] | Dual agonist of the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[4][5] |
| Signaling Profile at GLP-1R | Enhances G-protein signaling (cAMP production) in the presence of GLP-1(9-36).[2][3] | Biased agonist, showing full agonism for G-protein-mediated cAMP accumulation and partial agonism for β-arrestin recruitment.[4][5][6] |
Quantitative Analysis of GLP-1R Modulation
The following tables summarize the available quantitative data for this compound and oxyntomodulin at the GLP-1R. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Binding Affinity at the GLP-1R
| Ligand | Condition | Binding Affinity (Ki, nM) | Reference |
| GLP-1(9-36) | Alone | 105 ± 9 | [7] |
| + 10 µM this compound | 0.77 ± 0.02 | [7] | |
| Oxyntomodulin | Alone | 130 ± 10 | [7] |
| + 10 µM this compound | 32 ± 3 | [7] |
Table 2: Functional Potency (cAMP Accumulation) at the GLP-1R
| Ligand | Potency (EC50, nM) | Efficacy | Reference |
| Oxyntomodulin | 10 ± 1.1 | Full agonist | [6] |
| GLP-1(9-36) | - | Weak partial agonist | [7] |
| GLP-1(9-36) + this compound | Potentiated | Full agonist | [7] |
Table 3: β-Arrestin Recruitment at the GLP-1R
| Ligand | Efficacy | Reference |
| Oxyntomodulin | Partial agonist | [4][5][6] |
| This compound + GLP-1(9-36) | Data not available |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and oxyntomodulin at the GLP-1R result in different signaling outcomes.
References
- 1. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A guide for researchers and drug development professionals on the selectivity profile of the GLP-1 receptor positive allosteric modulator, LSN3160440.
This compound is a novel small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its endogenous, proteolytically processed ligand, GLP-1(9-36).[1] This unique mechanism enhances the affinity and efficacy of this otherwise low-activity peptide, promoting glucose-dependent insulin secretion.[1][2] This guide provides a comparative analysis of the cross-reactivity and selectivity of this compound against related receptors, supported by available experimental data.
Quantitative Analysis of this compound's On-Target and Off-Target Interactions
This compound exhibits a high degree of selectivity for the GLP-1R. While it has been reported to be selective against a panel of 261 G-protein coupled receptors (GPCRs) and 34 diverse kinases, the specific quantitative data from these broad screening panels are not publicly available.[3]
However, detailed studies on its interaction with the GLP-1R in the presence of various endogenous ligands highlight its remarkable probe-dependent selectivity. The following table summarizes the binding affinity (Ki) of different GLP-1R ligands in the presence and absence of 10 µM this compound.
| Ligand | This compound (10 µM) | Ki (nM) | Fold Change in Affinity |
| GLP-1(9-36) | Absent | 105 | - |
| Present | 0.77 | ~136-fold increase | |
| Oxyntomodulin (OXM) | Absent | 130 | - |
| Present | 32 | ~4-fold increase | |
| GLP-1(7-36) | Absent | 0.24 | - |
| Present | 0.17 | ~1.4-fold increase |
Data is derived from radioligand displacement assays, as reported in the primary literature.
This data clearly demonstrates that this compound's potentiation effect is most pronounced for GLP-1(9-36), showing a greater than 100-fold increase in its binding affinity for the GLP-1R. In contrast, its effect on the full-length active peptide, GLP-1(7-36), and the related peptide, oxyntomodulin, is significantly less pronounced. This highlights the compound's high degree of selectivity based on the specific orthosteric ligand occupying the receptor.
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the GLP-1R signaling pathway and a typical experimental workflow for assessing ligand binding.
References
The "Molecular Glue" Advantage: A Comparative Analysis of LSN3160440's Unique Mechanism for GLP-1 Receptor Activation
For Immediate Release
A novel small molecule, LSN3160440, presents a paradigm-shifting approach to activating the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. Unlike traditional agonists, this compound functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its naturally occurring, inactive metabolite, GLP-1(9-36). This unique mechanism of action offers potential advantages over existing therapies by potentiating the effects of an endogenous peptide, leading to a distinct pharmacological profile. This guide provides a comparative overview of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
A Novel Mode of Action: The Molecular Glue Stabilizer
This compound is a positive allosteric modulator (PAM) that acts as a protein-protein interaction stabilizer.[1] Instead of directly activating the GLP-1R, it binds to a distinct allosteric site on the receptor. This binding event "glues" the inactive GLP-1(9-36) metabolite to the receptor, effectively transforming it into a full agonist.[2] This contrasts with conventional GLP-1R agonists, such as liraglutide and semaglutide, which are synthetic analogs of the active GLP-1(7-36) peptide and directly activate the receptor's orthosteric site.[3][4]
The cryo-electron microscopy structure of the GLP-1R in complex with this compound and a GLP-1 peptide reveals that the molecule binds high in the helical bundle at an interface between transmembrane helices 1 and 2.[2] This strategic positioning allows it to mediate interactions between the receptor and the bound peptide.
Comparative Performance Analysis
The unique mechanism of this compound translates into a distinct in vitro pharmacological profile when compared to full agonists. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Efficacy at the GLP-1 Receptor
| Compound | Mechanism of Action | Assay | EC50 | Emax (% of GLP-1(7-36)) |
| This compound + GLP-1(9-36) | Molecular Glue PAM | cAMP Accumulation | ~10 nM (in the presence of 1 µM this compound) | ~100% |
| GLP-1(7-36) | Full Agonist | cAMP Accumulation | ~0.1 nM | 100% |
| Liraglutide | Full Agonist | cAMP Accumulation | ~0.2 nM | Not Reported |
| Semaglutide | Full Agonist | cAMP Accumulation | ~0.1 nM | Not Reported |
| Compound 2 | Ago-PAM | cAMP Accumulation | ~1 µM (agonist activity) | Not Reported |
Note: Data for this compound is estimated from graphical representations in the literature. EC50 values for agonists can vary depending on the specific assay conditions.
Table 2: Impact on Ligand Binding Affinity
| Modulator | Ligand | Assay | Effect on Affinity (Fold Increase) |
| This compound | GLP-1(9-36) | Radioligand Binding | ~1500 |
| Compound 2 | GLP-1(7-36) | Radioligand Binding | Modest Increase |
As the data illustrates, this compound dramatically enhances the potency of the otherwise inactive GLP-1(9-36) metabolite, elevating its efficacy to that of the full agonist GLP-1(7-36).
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of this compound, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: GLP-1R Signaling Pathway Modulation by this compound.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Caption: Comparison of this compound and Traditional Agonist Mechanisms.
Potential Advantages of the Molecular Glue Mechanism
The novel mechanism of this compound may offer several therapeutic advantages:
-
Utilization of an Endogenous Metabolite: By harnessing the inactive GLP-1(9-36) metabolite, this compound leverages a readily available endogenous molecule, potentially leading to a more physiological and sustained receptor activation profile.
-
Probe-Dependent Selectivity: The action of this compound is highly dependent on the presence of GLP-1(9-36).[2] This could translate to a more controlled and localized receptor activation, as the effect is contingent on the presence of the metabolite at the target tissue.
-
Differentiated Safety and Tolerability: The allosteric and ligand-dependent nature of this compound's action might result in a different side-effect profile compared to direct, potent agonists, which can sometimes be associated with gastrointestinal adverse events.[5]
-
Novelty in Drug Discovery: The success of this compound demonstrates the feasibility of developing molecular glue stabilizers for G protein-coupled receptors (GPCRs), opening up new avenues for targeting this important class of receptors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and other GLP-1R modulators.
cAMP Accumulation Assay
This assay measures the production of cyclic AMP (cAMP), a second messenger that is a hallmark of GLP-1R activation.
-
Cell Culture: Cells expressing the human GLP-1R (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 384-well plates.
-
Compound Addition: Serial dilutions of test compounds (this compound in combination with GLP-1(9-36), or agonist comparators) are added to the cells.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents is added. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[6][7]
-
Signal Measurement: After a further incubation period at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations, and dose-response curves are generated to determine EC50 and Emax values.
Radioligand Binding Assay
This assay is used to determine the affinity of compounds for the GLP-1R and to assess the allosteric modulation of ligand binding.
-
Membrane Preparation: Membranes from cells overexpressing the GLP-1R are prepared by homogenization and centrifugation.[8]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]GLP-1(7-36)) and varying concentrations of the test compound (e.g., unlabeled GLP-1(9-36) in the presence of different concentrations of this compound).[9]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated to calculate the IC50 values, which can then be converted to Ki values to determine the binding affinity. For allosteric modulators, Schild analysis can be used to quantify the degree of cooperativity.[9]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the ability of compounds to stimulate insulin secretion from pancreatic islets in a glucose-dependent manner.
-
Islet Isolation: Pancreatic islets are isolated from mice or other suitable animal models.
-
Pre-incubation: The islets are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.[10][11]
-
Stimulation: The islets are then incubated in buffers containing low or high concentrations of glucose, with or without the test compounds (e.g., this compound plus GLP-1(9-36)).
-
Supernatant Collection: After the stimulation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) or a similar immunoassay.[11]
-
Data Analysis: The amount of insulin secreted under different conditions is compared to assess the glucose-dependent insulinotropic effects of the test compounds.
Conclusion
This compound represents a significant innovation in the field of GLP-1R modulation. Its unique "molecular glue" mechanism, which stabilizes the interaction of the receptor with an inactive endogenous metabolite to induce full agonism, offers a differentiated pharmacological profile with the potential for an improved therapeutic window. The comparative data presented herein highlights the promise of this novel approach and underscores the importance of exploring new mechanisms of action for established drug targets. Further research and clinical development will be crucial to fully elucidate the therapeutic advantages of this compound and the broader class of molecular glue stabilizers.
References
- 1. Efficacy and Safety of Liraglutide 3.0 mg in Individuals With Overweight or Obesity and Type 2 Diabetes Treated With Basal Insulin: The SCALE Insulin Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Pharmacology, efficacy and safety of liraglutide in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semaglutide - Wikipedia [en.wikipedia.org]
- 5. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
A Tale of Two Targets: A Comparative Analysis of LSN3160440 and BET Protein Inhibition
In the landscape of modern drug discovery, the pursuit of novel therapeutic strategies has led researchers down divergent yet equally promising paths. This guide provides a comparative analysis of two distinct approaches: the allosteric modulation of the glucagon-like peptide-1 receptor (GLP-1R) by LSN3160440, and the epigenetic regulation targeted by inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This comparison is designed for researchers, scientists, and drug development professionals to objectively evaluate the mechanisms, experimental validation, and potential therapeutic applications of these two strategies.
At a Glance: this compound vs. BET Protein Inhibitors
| Feature | This compound | BET Protein Inhibitors (e.g., JQ1) |
| Target Class | G-protein coupled receptor (GPCR) | Epigenetic "reader" proteins |
| Specific Target | Glucagon-like peptide-1 receptor (GLP-1R) | BRD2, BRD3, BRD4, BRDT |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Competitive binding to acetyl-lysine pockets |
| Cellular Location of Target | Cell surface | Primarily nucleus |
| Primary Signaling Pathway | GLP-1R signaling (e.g., cAMP, PKA, CREB) | Regulation of gene transcription |
| Key Biological Process | Glucose homeostasis, insulin secretion | Cell cycle progression, inflammation, oncogenesis |
| Potential Therapeutic Areas | Type 2 diabetes, obesity | Cancer, inflammatory diseases |
This compound: A "Molecular Glue" for the GLP-1 Receptor
This compound is a positive allosteric modulator of the GLP-1R.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its endogenous, inactive ligand, GLP-1(9-36)NH2.[1] This allosteric modulation enhances the potency and efficacy of the endogenous ligand, leading to the activation of downstream signaling pathways.
The binding of this compound occurs at the extracellular side of the helical bundle of the GLP-1R, in a pocket formed by transmembrane domains 1 and 2 (TM1 and TM2).[2] This unique binding mode allows it to simultaneously interact with both the receptor and the peptide ligand.[2][3]
Signaling Pathway of this compound
The activation of the GLP-1R by the this compound-stabilized ligand complex primarily initiates the Gαs-protein coupled pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and CREB.[2] This cascade ultimately results in glucose-dependent insulin secretion from pancreatic beta-cells.
BET Proteins: Epigenetic Readers and Transcriptional Regulators
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[4][5][6] They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in regulating gene transcription.[4][5][6] BET proteins are involved in fundamental cellular processes such as cell cycle progression, differentiation, and inflammation.[4][5]
BET inhibitors, such as the well-characterized small molecule JQ1, function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins.[7] This displacement of BET proteins from chromatin disrupts their ability to recruit transcriptional machinery, leading to the downregulation of key target genes, including oncogenes like c-MYC.[7][8]
Signaling Pathway of BET Protein Inhibition
By displacing BET proteins from chromatin, BET inhibitors prevent the recruitment of transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb).[4][5] This leads to the suppression of transcription of a specific set of genes, many of which are involved in cell proliferation and survival.
Experimental Protocols
This compound: cAMP Accumulation Assay
This assay quantifies the ability of this compound to potentiate GLP-1R activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1(9-36)NH2.
-
Cell Treatment: Cells are pre-incubated with this compound for a specified time, followed by the addition of GLP-1(9-36)NH2.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Data is normalized to a positive control (e.g., a high concentration of a full agonist) and EC50 values are calculated using a non-linear regression model.
BET Inhibitors: Cellular Proliferation Assay (e.g., using JQ1)
This assay assesses the anti-proliferative effect of a BET inhibitor on a cancer cell line.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a c-MYC dependent line like MV4-11) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of the BET inhibitor (e.g., JQ1).
-
Cell Treatment: Add the diluted compound to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Absorbance or luminescence readings are converted to percentage of viable cells relative to a vehicle-treated control. IC50 values are calculated using a non-linear regression model.
Concluding Remarks
The comparative analysis of this compound and BET protein inhibitors illuminates two distinct and powerful strategies in drug development. This compound represents a nuanced approach to modulating a well-established metabolic pathway through allosteric regulation of a GPCR. In contrast, BET protein inhibitors offer a broader, more systemic intervention by targeting the epigenetic machinery that controls gene expression, with significant potential in oncology and inflammatory diseases. The choice between these strategies depends on the specific therapeutic indication, the desired biological outcome, and the acceptable safety profile. Both approaches, however, underscore the increasing sophistication of targeted therapies and the expanding toolkit available to researchers and clinicians.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]
- 4. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biased Signaling of LSN3160440: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, understanding the nuanced signaling profiles of novel compounds is paramount. This guide provides a comparative analysis of LSN3160440, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), and other notable GLP-1R modulators. The focus is on biased signaling, a key characteristic that can determine a compound's therapeutic potential and side-effect profile.
This compound is a unique GLP-1R modulator that functions as a "molecular glue," stabilizing the interaction of the inactive endogenous peptide GLP-1(9-36)NH2 with the receptor. This interaction transforms the otherwise inactive peptide into a full agonist, primarily stimulating the G-protein-mediated cAMP signaling pathway.[1][2] This guide will delve into the available data on this compound's signaling properties and compare them with those of other well-characterized GLP-1R modulators: BETP, TT-OAD2, and Compound 2.
Comparative Analysis of GLP-1R Modulator Signaling
To facilitate a clear comparison, the following table summarizes the known signaling properties of this compound and its alternatives. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus comparisons should be interpreted with caution. A significant gap in the publicly available data is the quantitative characterization of this compound's effect on β-arrestin recruitment, a critical pathway for assessing signaling bias.
| Compound | Mechanism of Action | G-Protein Signaling (cAMP Accumulation) | β-Arrestin Recruitment | Biased Signaling Profile |
| This compound | Positive Allosteric Modulator (PAM) / Molecular Glue with GLP-1(9-36)NH2 | Potentiates cAMP signaling in the presence of GLP-1(9-36)NH2.[2][3] | Data not publicly available. | Likely G-protein biased, but quantitative assessment is not possible without β-arrestin data. |
| BETP | Covalent Allosteric Modulator | Exhibits weak agonism on its own and positive cooperativity with some endogenous ligands for cAMP production. | Does not significantly alter GLP-1R-mediated β-arrestin recruitment. | G-protein biased. |
| TT-OAD2 | Non-peptide Agonist | Weak agonist for cAMP accumulation. | No detectable β-arrestin-1 recruitment. | Strongly G-protein biased. |
| Compound 2 | Ago-allosteric Modulator | Strong partial agonist for cAMP accumulation (80% Emax of GLP-1). | Weaker β-arrestin recruitment (30-50% Emax of GLP-1). | G-protein biased. |
Signaling Pathways and Experimental Workflows
The assessment of biased signaling hinges on quantifying a compound's ability to activate different downstream pathways upon binding to the receptor. The two primary pathways for GLP-1R are G-protein-mediated signaling, which leads to the production of cyclic AMP (cAMP), and the recruitment of β-arrestin proteins.
GLP-1R Signaling Pathways
Figure 1: Simplified signaling pathway of this compound at the GLP-1R.
Experimental Workflow for Assessing Biased Signaling
Figure 2: General experimental workflow for determining biased signaling.
Experimental Protocols
Detailed below are generalized protocols for the key experiments used to assess GLP-1R signaling. Specific parameters may need to be optimized based on the cell line and reagents used.
cAMP Accumulation Assay (Homogeneous Time-Resolved FRET - HTRF)
-
Cell Culture: Seed cells stably or transiently expressing the human GLP-1R in a suitable assay plate and culture overnight.
-
Compound Treatment: Aspirate the culture medium and add the test compound (e.g., this compound in the presence of GLP-1(9-36)NH2) at various concentrations. Include a known GLP-1R agonist as a positive control and vehicle as a negative control.
-
Lysis and Detection: After incubation, lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Signal Measurement: Incubate to allow for reagent binding and then measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the data against the logarithm of the compound concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
-
Cell Culture and Transfection: Co-transfect cells with a GLP-1R construct fused to a BRET donor (e.g., Renilla luciferase) and a β-arrestin construct fused to a BRET acceptor (e.g., a fluorescent protein). Seed the transfected cells in an appropriate assay plate.
-
Substrate Addition: Prior to compound addition, add the luciferase substrate (e.g., coelenterazine h).
-
Compound Treatment: Add the test compound at various concentrations and incubate.
-
Signal Measurement: Measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the logarithm of the compound concentration to determine EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound presents a novel mechanism of action as a molecular glue that potentiates the activity of an inactive endogenous peptide at the GLP-1R. The available data strongly suggest a bias towards the G-protein/cAMP signaling pathway. However, a complete and quantitative assessment of its biased signaling profile is currently hampered by the lack of publicly available data on its ability to promote β-arrestin recruitment. Further studies directly comparing this compound with other GLP-1R modulators in a comprehensive panel of signaling assays are warranted to fully elucidate its therapeutic potential and differentiate it from other agents in this class. Researchers are encouraged to perform these key experiments to build a more complete understanding of this promising compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LSN3160440
For researchers and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for LSN3160440, a positive allosteric modulator of the GLP-1 receptor.[1] Given that this compound is intended for research purposes only, adherence to established safety protocols is paramount.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.
For spills, the area should be secured. Powdered spills should be gently covered with absorbent paper wetted with a bleach solution to prevent dust from becoming airborne. Liquid spills should be covered with an absorbent material and then saturated with a bleach solution. All cleanup materials must be disposed of as hazardous solid waste.[3]
Waste Segregation and Disposal Plan
Proper segregation of waste at the source is crucial for safe and compliant disposal. The following waste streams should be established for materials contaminated with this compound:
| Waste Type | Description | Disposal Container |
| Sharps Waste | Needles, syringes, and any other items that could puncture the skin. | Designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol and as containing pharmaceutical waste.[3] |
| Liquid Waste | Unused or expired this compound solutions. | Clearly labeled hazardous waste container. |
| Solid Waste | Contaminated vials, pipette tips, gloves, and lyophilized powder. | Designated hazardous waste container labeled as "Hazardous Waste - Pharmaceutical".[3] |
Detailed Disposal Protocols
Sharps Disposal: All sharps contaminated with this compound must be immediately placed in a designated sharps container after use.[3] These containers should not be overfilled and must be sealed when approximately three-quarters full before being collected for disposal by a certified waste management service.[3]
Liquid Waste Disposal: Unused or expired this compound solutions should be collected in a clearly labeled, sealed, and non-reactive container. It is critical to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the chemical inactivation of GLP-1R agonists.[3] Depending on local regulations, neutralized liquid waste may be permissible for drain disposal with copious amounts of water; however, this must be confirmed with the institutional EHS office.[3][4]
Solid Waste Disposal: All non-sharp solid waste that has come into contact with this compound, such as vials, pipette tips, and gloves, must be disposed of in a designated hazardous waste container.[3] Small quantities of expired or unused lyophilized this compound powder should first be dissolved in a suitable solvent and then treated as liquid waste for chemical inactivation.[3]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling LSN3160440
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling LSN3160440 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds. It is imperative to obtain the specific SDS from the supplier for comprehensive and definitive safety information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Handling | Avoid direct contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. | Minimizes potential exposure and health risks. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Prevents degradation and contamination of the compound. |
| Ventilation | Handle in a chemical fume hood or a well-ventilated laboratory space. | Reduces the risk of inhalation exposure. |
Accidental Release and Disposal
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
| Plan | Procedure |
| Spill Response | 1. Evacuate the area.2. Wear appropriate PPE.3. For solid spills, carefully sweep or scoop up the material to avoid creating dust.4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).5. Place the contained material in a sealed container for disposal. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow the material to enter drains or waterways. |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Experimental workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
